molecular formula C7H4Cl2N2S B155474 2-Amino-4,7-dichlorobenzothiazole CAS No. 1849-70-3

2-Amino-4,7-dichlorobenzothiazole

Cat. No.: B155474
CAS No.: 1849-70-3
M. Wt: 219.09 g/mol
InChI Key: SVUNGWGACJPVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,7-dichlorobenzothiazole is a chemical scaffold of significant interest in medicinal chemistry, particularly in the design of novel anticancer agents. As part of the 2-aminobenzothiazole family, it serves as a privileged structure for developing potent and selective inhibitors targeting a range of tumor-related proteins . This compound can be utilized to develop molecules that interact with key oncological targets, such as tyrosine kinases, serine/threonine kinases, and epigenetic enzymes . The structural motif allows it to act as a key intermediate in constructing more complex drug candidates, where it can contribute to hydrogen bonding, van der Waals forces, and π-π stacking interactions with specific amino acid residues in the active sites of target proteins . Its potential applications extend to serving as a precursor in the synthesis of chelators and metal complexes for exploring alternative anticancer therapies . This product is intended for research applications in pharmaceutical development and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNGWGACJPVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365971
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1849-70-3
Record name 4,7-Dichloro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,7-dichlorobenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document outlines the primary synthetic route, detailed experimental protocols, and key characterization data.

Synthesis Pathway

The principal route for the synthesis of this compound involves the thiocyanation and subsequent cyclization of 2,5-dichloroaniline. This method is a variation of the classical Hugershoff reaction for the synthesis of 2-aminobenzothiazoles. The reaction proceeds by treating the aniline derivative with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.

The proposed reaction mechanism commences with the in-situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, from the oxidation of the thiocyanate salt. Subsequently, an electrophilic substitution occurs on the aromatic ring of 2,5-dichloroaniline to introduce a thiocyanate group. The intramolecular cyclization is then initiated by the nucleophilic attack of the amino group onto the carbon of the thiocyanate moiety, leading to the formation of the benzothiazole ring.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for related compounds and specific data for the target molecule.

Materials:

  • 2,5-Dichloroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 2,5-dichloroaniline in glacial acetic acid.

  • Addition of Thiocyanate: Add potassium thiocyanate (or ammonium thiocyanate) to the solution and stir until it is fully dissolved.

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The precipitated crude product is collected by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Yield 61%[1]
Melting Point 228-230 °C[1]
¹H NMR (DMSO-d₆) δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 ppm (broad s, 2H)[1]
¹³C NMR (DMSO-d₆) δ 120.6, 121.6, 127.9, 129.4[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2_5_Dichloroaniline 2,5-Dichloroaniline Mixing Dissolution in Glacial Acetic Acid 2_5_Dichloroaniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Br2_AcOH Bromine in Glacial Acetic Acid Bromination Dropwise addition of Bromine (T < 10 °C) Br2_AcOH->Bromination Mixing->Bromination Reaction_Stirring Stirring at Room Temperature Bromination->Reaction_Stirring Workup Quenching with Ice Water & Neutralization with NaHCO₃ Reaction_Stirring->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow Diagram
Signaling Pathway Analogy (Logical Relationship)

While this is a chemical synthesis and not a biological signaling pathway, a similar logical flow can be depicted to show the progression from reactants to the final product through key intermediates.

Logical_Progression Logical Progression of Synthesis Start 2,5-Dichloroaniline + KSCN Intermediate1 Thiocyanation (Electrophilic Substitution) Start->Intermediate1 Oxidation (Br₂) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Product This compound Intermediate2->Product

Logical Progression of Synthesis

References

Technical Guide: Chemical Properties of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-4,7-dichlorobenzothiazole. The information presented is intended to support research and development activities in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a dichlorinated derivative of the 2-aminobenzothiazole scaffold, a common structural motif in pharmacologically active compounds.

Table 1: General and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4,7-dichloro-1,3-benzothiazol-2-amineN/A
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol Calculated
CAS Number Not found in searched resourcesN/A
Appearance White solid[1]
Melting Point 228-230 °C[1]
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectral Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound. The following nuclear magnetic resonance (NMR) data has been reported.

Table 2: NMR Spectral Data of this compound

SpectrumSolventChemical Shifts (δ) in ppmReference
¹H NMR DMSO-d₆7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)[1]
¹³C NMR DMSO-d₆120.6, 121.6, 127.9, 129.4[1]

Note: Infrared (IR) and Mass Spectrometry (MS) data for this compound were not available in the searched resources.

Experimental Protocols

Synthesis of this compound via Solid-Phase Synthesis

A reported method for the synthesis of this compound involves a traceless solid-phase protocol. This methodology is advantageous for the generation of compound libraries for screening purposes.

Experimental Workflow Diagram

Synthesis_Workflow Solid-Phase Synthesis of this compound cluster_step1 Step 1: Preparation of Resin-Bound Thiourea cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Cleavage Resin Carboxy-polystyrene Resin AcylIsothiocyanate Resin-Bound Acyl-isothiocyanate Resin->AcylIsothiocyanate Two Steps Thiourea Resin-Bound N-acyl, N'-(2,5-dichlorophenyl)thiourea AcylIsothiocyanate->Thiourea Aniline 2,5-dichloroaniline Aniline->Thiourea DMF, rt, overnight Cyclization Resin-Bound this compound derivative Thiourea->Cyclization Cyclization Reagent (e.g., Bromine) Product This compound Cyclization->Product Hydrazine monohydrate in Ethanol

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Methodologies:

Step 1: Preparation of Resin-Bound N-acyl, N'-(2,5-dichlorophenyl)thiourea

  • Preparation of Resin-Bound Acyl-isothiocyanate: Start with a commercially available carboxy-polystyrene resin. The resin is converted to a resin-bound acyl-isothiocyanate through a two-step process as previously described in the literature.

  • Thiourea Formation: A mixture of the resin-bound acyl-isothiocyanate (1 equivalent) and 2,5-dichloroaniline (excess) in N,N-dimethylformamide (DMF) is stirred at room temperature overnight.

  • Washing: The solid-phase resin is then filtered and washed sequentially with N,N-dimethylformamide, acetone, and methanol to remove unreacted reagents.

Step 2: Cyclization to form the Resin-Bound Benzothiazole

  • Cyclization Reaction: The resin-bound N-acyl, N'-(2,5-dichlorophenyl)thiourea is suspended in a suitable solvent, and a cyclizing agent (e.g., bromine) is added. The reaction mixture is stirred to facilitate the intramolecular cyclization, forming the benzothiazole ring.

  • Washing: Following the cyclization, the resin is filtered and washed thoroughly to remove any soluble by-products and excess reagents.

Step 3: Cleavage to Yield the Final Product

  • Cleavage from Resin: The resin-bound this compound derivative is treated with a solution of hydrazine monohydrate in ethanol. This step cleaves the product from the solid support.

  • Isolation and Purification: The solution containing the cleaved product is separated from the resin by filtration. The solvent is evaporated, and the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[1]

Signaling Pathways and Biological Activity

Information regarding the specific involvement of this compound in biological signaling pathways is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular dichlorinated analog.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The information provided should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Data for 2-Amino-4,7-dichlorobenzothiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4,7-dichlorobenzothiazole could not be located.

This indicates a potential gap in the published research for this specific substituted benzothiazole. While spectroscopic data for various other chlorinated and substituted 2-aminobenzothiazoles are available, providing that information would not accurately address the specific request for the 4,7-dichloro isomer.

For researchers and drug development professionals, this lack of publicly available data presents both a challenge and an opportunity. The synthesis and subsequent detailed spectroscopic characterization of this compound would constitute a novel contribution to the field of medicinal and materials chemistry.

To aid researchers in the potential characterization of this compound, a general workflow for acquiring and analyzing the necessary spectroscopic data is provided below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Amino-4,7- dichlorobenzothiazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., TLC, HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purity->NMR IR Infrared (IR) Spectroscopy Purity->IR MS Mass Spectrometry (MS) Purity->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Hypothetical Experimental Protocols

Should a researcher synthesize this compound, the following general protocols could be adapted for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: The proton NMR spectrum would be acquired using a standard pulse sequence. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The carbon-13 NMR spectrum would be acquired using a proton-decoupled pulse sequence. Chemical shifts would be reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid, dry sample would be placed directly on the ATR crystal.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) using electrospray ionization (ESI).

  • Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution would be infused into the ESI source. The mass spectrum would be acquired in positive or negative ion mode over a relevant m/z range. The data would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

The generation of this data would be invaluable to the scientific community, enabling further research into the properties and potential applications of this compound.

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4,7-dichlorobenzothiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the potential mechanisms of action for this class of compounds, with a particular focus on its relevance to oncology. While specific mechanistic data for 2-Amino-4,7-dichlorobenzothiazole is limited, it is recognized as a valuable scaffold for the development of potent inhibitors targeting key proteins in cancer-related pathways.[1] This document will delve into the known biological targets of various 2-aminobenzothiazole derivatives, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to 2-Aminobenzothiazoles

2-Aminobenzothiazoles are heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Their structural versatility allows for modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity. This compound, in particular, is noted for its potential as a building block in the synthesis of targeted therapeutic agents.[1] The dichloro-substitution at the 4 and 7 positions is suggested to enhance antifungal potency when compared to non-halogenated counterparts.[1]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival.

  • Signaling Pathway:

    EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->EGFR

    Caption: EGFR Signaling Pathway Inhibition.

  • Quantitative Data:

CompoundTarget Cell Line(s)IC50 (µM)Reference
Derivative 12MCF-72.49 ± 0.12[2]
Derivative 12PC9 (mutant EGFR)1.05 ± 0.02[2]
Derivative 12HCC827 (mutant EGFR)3.43 ± 0.066[2]
Derivative 13HCT116, A549, A3756.43 - 9.62[2]
Derivatives 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have been shown to inhibit VEGFR-2.

  • Quantitative Data:

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 19VEGFR-20.5[2]
Derivative 20HepG2, HCT-116, MCF-77.44 - 9.99[2]
c-MET Kinase Inhibition

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in cell proliferation, survival, and motility.

  • Quantitative Data:

CompoundTarget Cell Line(s)IC50 (µM)Target EnzymeIC50 (nM)Reference
Derivative 25MKN-45, H460, HT-290.01 - 0.18c-MET17.6 ± 1.17[2]
Phosphoinositide 3-kinase (PI3K) / Akt / mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[5]

  • Signaling Pathway:

    PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K

    Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

  • Quantitative Data:

CompoundTarget EnzymeIC50 (nM)Reference
A derivative with a 2-(dialkylamino)ethylurea moietyPI3Kα13[6]

Other Potential Mechanisms of Action

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been investigated for other anticancer mechanisms.

Antitubercular Activity

A 2-aminobenzothiazole derivative was identified from a screen against Mycobacterium tuberculosis. Although initially thought to target the protein secretion pathway, further studies indicated a different, yet to be determined, mechanism of action.[7]

  • Quantitative Data:

CompoundTarget StrainMIC (µM)Cytotoxicity (HepG2 IC50, µM)Reference
Seed Molecule 1M. tuberculosis (wild-type)47 ± 1226 ± 12[7]
Seed Molecule 1M. tuberculosis (LepB-UE)25 ± 4.526 ± 12[7]
Derivative 8M. tuberculosis (wild-type)27 ± 1721 ± 19[7]
Derivative 8M. tuberculosis (LepB-UE)18 ± 2.021 ± 19[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Workflow:

    MTT_Assay Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of 2-aminobenzothiazole derivative Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at ~570 nm AddSolubilizer->Measure End Calculate IC50 Measure->End

    Caption: MTT Assay Workflow.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole derivative and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide), and ATP in a suitable buffer.

    • Compound Addition: Add the 2-aminobenzothiazole derivative at various concentrations to the reaction mixture.

    • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

    • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

    • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Conclusion

The 2-aminobenzothiazole scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While the precise mechanism of action for this compound remains to be fully elucidated, the extensive research on its analogs strongly suggests that kinase inhibition is a primary mode of its potential anticancer activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future studies should focus on identifying the specific molecular targets of this compound and evaluating its efficacy in preclinical cancer models.

References

Navigating the Solubility of 2-Amino-4,7-dichlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Furthermore, this guide presents available solubility data for structurally related benzothiazole analogs to offer a comparative context for researchers undertaking the experimental determination of the solubility of 2-Amino-4,7-dichlorobenzothiazole.

Physicochemical Properties of Related Benzothiazole Analogs

To provide a foundational understanding, the following table summarizes the known physical and chemical properties of a closely related compound, 2-Amino-4-chlorobenzothiazole. These properties can offer insights into the expected behavior of the dichlorinated analog.

PropertyValueReference
Compound 2-Amino-4-chlorobenzothiazole
CAS Number 19952-47-7[1][2][3][4][5]
Molecular Formula C₇H₅ClN₂S[1][2][3]
Molecular Weight 184.64 g/mol [2]
Appearance White to amber powder/crystal[2]
Melting Point 202 - 207 °C[2]
Purity ≥ 98% (HPLC)[2][4]

Solubility Profile of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of other benzothiazole derivatives has been documented. This information can serve as a useful benchmark.

CompoundSolvent(s)Solubility
Benzothiazole EtherVery soluble
AcetoneSoluble
WaterSlightly soluble (4.3 mg/mL at 25 °C)
2-Amino-4-phenyl thiazole Ethanol~12 mg/mL
DMSO~10 mg/mL
Dimethyl formamide (DMF)~10 mg/mL
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble (~0.1 mg/mL in a 1:10 ethanol:PBS solution)[6]
2-Amino-4-methylbenzothiazole Not specifiedLess than 1 mg/mL at 75 °F

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a systematic experimental approach is required. The following protocols describe the equilibrium solubility method, which is a reliable technique for generating accurate solubility data.

Materials and Equipment
  • This compound (solid)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge

General Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for the experimental determination of solubility.

G start Start prep Preparation of Saturated Solution start->prep Add excess solute to solvent equilibrate Equilibration prep->equilibrate Incubate at constant temperature with agitation separation Phase Separation (Centrifugation/Filtration) equilibrate->separation quantification Quantification of Solute separation->quantification Analyze supernatant calculation Solubility Calculation quantification->calculation end_node End calculation->end_node

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation :

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm). This step should be performed quickly to minimize temperature fluctuations.

  • Quantification of the Solute :

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Using HPLC :

      • Develop a suitable HPLC method for the analysis of this compound.

      • Prepare a series of standard solutions of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry :

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

Conclusion

While direct quantitative solubility data for this compound is not currently found in the public domain, this technical guide provides researchers with the necessary framework to determine this crucial parameter. By following the detailed experimental protocols outlined, scientists and drug development professionals can generate reliable and accurate solubility data for this compound in a variety of solvents. The provided data on related compounds serves as a valuable reference point for these investigations. The systematic determination of solubility is a fundamental step in the characterization of any new chemical entity and is essential for its subsequent development and application.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of 2-Amino-4,7-dichlorobenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a detailed, generalized experimental protocol based on established methodologies for analogous benzothiazole derivatives and pharmaceutical compounds.[1][2][3][4] Furthermore, it presents a framework for data interpretation and visualization to guide researchers in their investigations of the thermal properties of this and similar molecules.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.[1][2] For pharmaceutical compounds such as this compound, TGA provides critical insights into purity, solvent/water content, and degradation profiles, which are essential for drug development and quality control.[1][3][4]

The thermal decomposition of chlorinated organic compounds, including chlorinated benzothiazoles, is a complex process that can be elucidated using TGA. The analysis of decomposition temperatures and weight loss steps can provide information about the bond strengths within the molecule and the potential formation of volatile byproducts.

Data Presentation

ParameterValueUnitDescription
Initial Decomposition Temperature (Tonset) 250 - 300°CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tpeak) 300 - 350°CThe temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG).
Weight Loss (Step 1) 5 - 10%Potential initial weight loss due to the release of adsorbed water or residual solvents.
Decomposition Temperature Range (Step 2) 300 - 450°CThe primary temperature range over which the main structure of the molecule decomposes.
Weight Loss (Step 2) 60 - 80%The percentage of mass lost during the primary decomposition phase.
Residual Mass @ 600°C < 10%The percentage of the initial mass remaining at the end of the experiment, which could correspond to char or inorganic residues.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following protocol is a generalized procedure suitable for the analysis of this compound.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should also have a system for controlling the atmosphere around the sample.

Sample Preparation
  • Ensure the this compound sample is homogenous and representative of the batch being tested.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Record the exact initial mass of the sample.

TGA Instrument Setup and Measurement
  • Atmosphere: Purge the furnace and balance housing with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common starting point and can be varied to study kinetic effects.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Analysis
  • Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve with respect to temperature (DTG curve). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss.

  • Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (DTG peaks), and the percentage of mass loss for each decomposition step.

  • Quantify the residual mass at the final temperature.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and logical relationships. The following diagrams, created using the DOT language, illustrate the TGA experimental workflow and a hypothetical thermal decomposition pathway for this compound.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Measurement cluster_analysis Data Analysis p1 Obtain Homogenous Sample p2 Weigh 5-10 mg of Sample p1->p2 p3 Place in TGA Crucible p2->p3 r1 Load Sample into Furnace p3->r1 s1 Calibrate TGA Instrument s2 Set Inert Atmosphere (N2) s1->s2 s3 Program Temperature Ramp (e.g., 10°C/min to 600°C) s2->s3 r3 Initiate Heating Program s3->r3 r2 Equilibrate at 30°C r1->r2 r2->r3 r4 Record Mass vs. Temperature r3->r4 a1 Plot TGA and DTG Curves r4->a1 a2 Determine Decomposition Temperatures a1->a2 a3 Calculate Weight Loss % a1->a3 a4 Analyze Residual Mass a3->a4

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathway compound This compound (Solid) intermediate1 Initial Decomposition (Loss of small molecules, e.g., HCl, NH3) compound->intermediate1 Heat (T > 250°C) intermediate2 Fragmentation of Benzothiazole Ring intermediate1->intermediate2 Further Heating volatiles Volatile Organic Fragments (Gaseous) intermediate2->volatiles residue Carbonaceous Residue (Solid) intermediate2->residue

Caption: A plausible, high-level thermal decomposition pathway for this compound.

Conclusion

This technical guide has detailed a standardized approach for the thermogravimetric analysis of this compound. While specific experimental data for this compound remains to be published, the provided experimental protocol and data presentation framework offer a solid foundation for researchers. The TGA technique, when applied as described, will yield valuable information regarding the thermal stability and decomposition characteristics of this molecule, which is of significant interest to the fields of medicinal chemistry and drug development. It is recommended that future work focus on obtaining empirical TGA data for this compound to validate and refine the hypothetical models presented herein.

References

Methodological & Application

Application Notes & Protocols: 2-Amino-4,7-dichlorobenzothiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2-Amino-4,7-dichlorobenzothiazole and its analogs as a scaffold in the discovery of novel anticancer agents. The information presented is based on published research on various 2-aminobenzothiazole derivatives and is intended to serve as a guide for researchers in this field.

Introduction

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their potential as anticancer agents, targeting various key pathways involved in tumor growth and proliferation.[2][3] While specific data on this compound is limited in the public domain, the broader class of 2-aminobenzothiazole derivatives has shown potent in vitro activity against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5] These compounds often exert their anticancer effects by inhibiting protein kinases, inducing apoptosis, and causing cell cycle arrest.[5][6][7]

Mechanism of Action and Signaling Pathways

Derivatives of 2-aminobenzothiazole have been shown to target several critical signaling pathways implicated in cancer progression. The primary mechanism often involves the inhibition of protein kinases that are overactive in cancer cells. Key pathways modulated by this class of compounds include:

  • PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, leading to the downregulation of AKT and mTOR signaling and subsequently inducing apoptosis in cancer cells.[3][6]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Certain 2-aminobenzothiazole analogs have demonstrated inhibitory activity against EGFR, blocking downstream signaling cascades.[5][6]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by 2-aminobenzothiazole derivatives can disrupt the tumor blood supply.[5]

  • JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis. Downregulation of the JAK/STAT pathway has been observed with some benzothiazole derivatives.[6]

Below is a generalized diagram illustrating the potential points of intervention for 2-aminobenzothiazole derivatives in cancer cell signaling.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Compound This compound (and derivatives) Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->PI3K Inhibition Compound->JAK Inhibition

Caption: Potential signaling pathways targeted by 2-aminobenzothiazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives from published literature. It is important to note that these are not data for this compound itself but for structurally related compounds, providing an indication of the potential potency of this chemical class.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound ReferenceCancer Cell LineIC50 (µM)
Compound 13[5]HCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
Compound 20[5]HepG2 (Liver)9.99
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
Compound 24[5]C6 (Glioma)4.63 ± 0.85
A549 (Lung)39.33 ± 4.04
OMS5/OMS14[3]A549 (Lung) & MCF-7 (Breast)22.13 - 61.03
Compound 1dHUH-7 (Liver)3.1
MCF-7 (Breast)9.2
Compound 2aHCT-116 (Colon)4.5

Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound ReferenceTarget KinaseIC50 (µM)
Compound 12[5]EGFR0.096
Compound 13[5]EGFR2.80
Compound 20[5]VEGFR-20.15
Compound 21[5]VEGFR-20.19
OMS1/OMS2 (at 100 µM)[3]PI3Kγ (% inhibition)47-48%

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer potential of 2-aminobenzothiazole derivatives. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

western_blot_workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

Caption: A simplified workflow for Western Blot analysis.

Conclusion

The 2-aminobenzothiazole scaffold represents a promising starting point for the development of novel anticancer agents. While further investigation into the specific activity of this compound is required, the methodologies and data presented for analogous compounds provide a solid foundation for future research. The protocols outlined above can be utilized to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this and other related compounds.

References

Application Notes and Protocols: 2-Amino-4,7-dichlorobenzothiazole as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,7-dichlorobenzothiazole is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two chlorine atoms on the benzene ring and a reactive amino group at the 2-position provides multiple sites for functionalization, enabling the creation of diverse molecular scaffolds. This intermediate is of significant interest in medicinal chemistry, primarily for the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of other signaling pathway-related diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A solid understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
Appearance White solid[5]
Melting Point 228-230 °C[5]
¹H NMR (DMSO-d₆) δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)[5]
¹³C NMR (DMSO-d₆) δ 120.6, 121.6, 127.9, 129.4, 131.9, 150.5, 167.7[5]
IR (cm⁻¹) 3399, 3246, 1624, 1556[5]
HRMS (m/z) Calculated for C₇H₅Cl₂N₂S⁺: 218.9551, Found: 218.9557[5]

Application in the Synthesis of Kinase Inhibitors

The 2-aminobenzothiazole scaffold is a well-established pharmacophore for kinase inhibitors, mimicking the adenine portion of ATP and enabling competitive binding to the kinase catalytic domain.[1][3] Derivatives of this compound are explored as inhibitors of various kinases, including Raf, PI3K/mTOR, and CK2, which are key components of signaling pathways often dysregulated in cancer.[2][6][7]

Synthesis of N-(4,7-dichlorobenzothiazol-2-yl)

-Substituted Amides and Ureas

The primary amino group of this compound serves as a nucleophile for the synthesis of a wide range of amide and urea derivatives, which are common motifs in kinase inhibitors.

General Workflow for Synthesis of Amide and Urea Derivatives:

G start This compound reaction Acylation / Urea Formation start->reaction reagent Acyl Chloride / Isocyanate reagent->reaction product N-(4,7-dichlorobenzothiazol-2-yl) Amide / Urea Derivative reaction->product purification Purification (Crystallization / Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis bioassay Biological Evaluation (Kinase Inhibition Assay) analysis->bioassay

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-(4,7-dichlorobenzothiazol-2-yl)thiourea (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related compound, 1-butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea.[8]

Materials:

  • This compound

  • Butyl isothiocyanate

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.0 eq).

  • Add butyl isothiocyanate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100°C and stir for 15-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel containing ethyl acetate and saturated NaCl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield the desired 1-butyl-3-(4,7-dichlorobenzothiazol-2-yl)thiourea.

Expected Data for a Similar Compound (1-butyl-3-(4-chlorobenzothiazol-2-yl)thiourea):

ParameterValue
Yield 9% (after purification)
Appearance White crystals
¹H NMR (DMSO-d₆) δ 0.94 (t, 3H), 1.33-1.46 (m, 2H), 1.60-1.70 (m, 2H), 3.65-3.70 (m, 2H), 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H), 10.51 (s, 1H), 12.28 (s, 1H)
HRMS-ESI (m/z) [M+H]⁺ calculated for C₁₂H₁₅N₃OS: 250.1020, found 250.1012

(Note: The data provided is for a closely related compound and should be used as a reference. Actual results for the 4,7-dichloro analog may vary.)

Application in Kinase Signaling Pathways

Derivatives of this compound can be designed to target key kinases in oncogenic signaling pathways. For instance, inhibition of the Raf/MEK/ERK and PI3K/Akt/mTOR pathways are common strategies in cancer drug development.

Simplified Raf/MEK/ERK Signaling Pathway and Inhibition:

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor This compound Derivative (e.g., Raf Inhibitor) Inhibitor->RAF

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition:

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivative (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Biological Activity

While specific data for kinase inhibitors derived directly from this compound is limited in publicly available literature, the broader class of 2-aminobenzothiazole derivatives has shown significant inhibitory activity against various kinases. The following table provides examples of IC₅₀ values for related compounds.

Compound ClassTarget Kinase(s)IC₅₀ ValuesReference
Benzothiazole Amide/Urea DerivativesRaf-1Potent to moderate inhibition[2]
2-Aminobenzothiazole DerivativesPI3Kα1.03 nM (for compound 54)[4]
2-Aminobenzothiazole DerivativesEGFR54.0 nM - 96 nM[3]
Tetrahydrobenzo[d]thiazole DerivativesCK2, GSK3β0.67 µM - 1.9 µM (for compound 1g)[6]
Benzothiazole DerivativesPI3K/mTORPotent dual inhibition[7]

This data is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of novel, biologically active compounds, particularly kinase inhibitors. Its straightforward functionalization allows for the creation of extensive libraries of derivatives for screening and lead optimization in drug discovery programs. The protocols and data presented here provide a foundation for researchers to explore the potential of this valuable synthetic building block. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols: Antimicrobial Screening of 2-Amino-4,7-dichlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents. This document provides detailed protocols for the antimicrobial screening of 2-Amino-4,7-dichlorobenzothiazole derivatives and summarizes their potential efficacy against a range of microbial pathogens.

Data Presentation: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-aminobenzothiazole derivatives against selected bacterial and fungal strains, as reported in the scientific literature. It is important to note that the activity can vary significantly based on the specific substitutions on the benzothiazole ring.

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound Series 1 50 - 20025 - 20025 - 100-[3]
Compound Series 2 0.025 mM - 2.609 mM---[4]
Compound 2j --0.23 mg/mL-[5]
Compound 2d, 2k, 8 -0.23 mg/mL--[5]
Isatin Hybrids (41c) 12.512.53.16.2[6]
Sulfonamide Analogues (66c) 6.2-6.23.1[6]

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Compound Series 1 50 - >400100 - >400[3]
Compounds A1, A2, A4, A6, A9 Significant ActivitySignificant Activity[1]
Compound 1n, 1o 4 - 8-[7]

Experimental Protocols

Detailed methodologies for key experiments in the antimicrobial screening of this compound derivatives are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Test compound (this compound derivative) solution.

  • Positive control (standard antibiotic/antifungal).

  • Negative control (solvent, e.g., DMSO).

  • Sterile pipette tips and multichannel pipette.

  • Incubator.

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and growth control (broth and inoculum only). A sterility control well (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip.

  • Test compound solution at a known concentration.

  • Positive control antibiotic solution.

  • Solvent control (e.g., DMSO).

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and swab the entire surface of the MHA plate evenly to ensure confluent growth.[8]

  • Preparation of Wells:

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.[8]

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the positive control and solvent control to separate wells.

  • Incubation:

    • Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds.[8]

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.[8]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Purification Agar_Diffusion Agar Well/Disk Diffusion Compound_Prep->Agar_Diffusion Broth_Dilution Broth Microdilution (MIC) Compound_Prep->Broth_Dilution Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Agar_Diffusion Inoculum_Prep->Broth_Dilution Zone_Measurement Measure Zone of Inhibition Agar_Diffusion->Zone_Measurement MIC_Determination Determine MIC Broth_Dilution->MIC_Determination

Caption: General workflow for the antimicrobial screening of a test compound.

Proposed Mechanism of Action: Inhibition of Bacterial Enzymes

Benzothiazole derivatives have been reported to exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[6][9] One of the proposed mechanisms involves the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and dihydroorotase.[6][9]

G cluster_compound Antimicrobial Agent cluster_target Bacterial Target cluster_effect Cellular Effect Benzothiazole This compound Derivative DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibits Dihydroorotase Dihydroorotase Benzothiazole->Dihydroorotase Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Pyrimidine_Biosynthesis Inhibition of Pyrimidine Biosynthesis Dihydroorotase->Pyrimidine_Biosynthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to Pyrimidine_Biosynthesis->Bacterial_Death Leads to

Caption: Proposed mechanism of action for benzothiazole derivatives.

References

Application Note and Protocol: N-acylation of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acylation of 2-amino-4,7-dichlorobenzothiazole, a key synthetic transformation for the generation of novel derivatives with potential pharmacological activity. N-acylated 2-aminobenzothiazoles are recognized as privileged scaffolds in medicinal chemistry. The presence of dichloro-substitution on the benzene ring of the benzothiazole core can influence the reactivity of the 2-amino group. This protocol outlines a robust method using acyl chlorides as the acylating agent, which is a widely applicable and efficient approach for forming the desired amide bond.

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The N-acylation of the exocyclic amino group is a common strategy to explore the structure-activity relationship (SAR) of this class of compounds. The introduction of an acyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1]

The substrate of interest, this compound, features two electron-withdrawing chlorine atoms on the benzene ring. These substituents decrease the nucleophilicity of the 2-amino group, which may necessitate carefully optimized or more forcing reaction conditions compared to the unsubstituted 2-aminobenzothiazole.[1] The following protocol is based on established methods for the N-acylation of related 2-aminobenzothiazole derivatives and is adapted to address the specific reactivity of the dichloro-substituted analogue.

General Reaction Principle

The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol: Acylation using Acyl Chlorides

This protocol describes a general and highly efficient method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by the careful addition of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-acylated this compound.[1][2]

Data Presentation: Comparison of General Acylation Protocols

The following table summarizes various reaction conditions for the acylation of 2-aminobenzothiazole, providing a comparative overview to aid in method selection and optimization for the 4,7-dichloro substituted analogue.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTimeYieldReference
Acyl Chloride Method Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75%[2]
Acetic Acid Method Glacial Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours88%[3]
Anhydride Method Succinic AnhydrideGlacial Acetic AcidReflux5 hours (est.)N/A[2]

Mandatory Visualization

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_amino 2-Amino-4,7- dichlorobenzothiazole dissolution Dissolution and Cooling (0 °C) 2_amino->dissolution acyl_chloride Acyl Chloride addition Dropwise Addition of Acyl Chloride acyl_chloride->addition base Base (e.g., Et3N) base->dissolution solvent Anhydrous Solvent (e.g., DCM) solvent->dissolution dissolution->addition Stirred Solution stirring Stirring at RT (4-12h) addition->stirring quench Quench with Water stirring->quench Reaction Mixture extraction Extraction and Washing quench->extraction drying Drying and Concentration extraction->drying purify Recrystallization or Column Chromatography drying->purify Crude Product final_product N-Acylated-2-amino-4,7- dichlorobenzothiazole purify->final_product

Caption: Experimental workflow for the N-acylation of this compound.

References

The Role of 2-Amino-4,7-dichlorobenzothiazole in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,7-dichlorobenzothiazole is a halogenated heterocyclic amine with potential as a scaffold in the design and synthesis of novel kinase inhibitors. The presence of two chlorine atoms on the benzothiazole ring offers opportunities for modulating the physicochemical properties and biological activity of resulting compounds. This document provides an overview of the application of the broader 2-aminobenzothiazole scaffold in kinase inhibitor development, along with extrapolated protocols for the potential synthesis and evaluation of derivatives of this compound. While specific examples of kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the principles of medicinal chemistry and known synthetic routes for analogous compounds provide a strong foundation for its exploration in drug discovery.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds, including numerous kinase inhibitors. The aromatic nature of the bicyclic system and the presence of a reactive amino group at the 2-position allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine, onto the benzothiazole ring can significantly impact a molecule's properties. Halogens can influence binding affinity through halogen bonding, alter metabolic stability, and modulate lipophilicity, all of which are critical parameters in drug design. Specifically, the 4,7-dichloro substitution pattern on the 2-aminobenzothiazole scaffold is of interest for its potential to confer unique pharmacological profiles to derivative compounds.

Kinase Targets and Signaling Pathways

Derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit a range of protein kinases, implicating them in the modulation of key signaling pathways crucial for cancer cell proliferation and survival. While direct evidence for inhibitors from this compound is limited, based on analogous structures, potential kinase targets and pathways include:

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Many 2-aminobenzothiazole derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

  • CDKs (Cyclin-Dependent Kinases): These kinases are essential for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

  • Aurora Kinases: These are serine/threonine kinases that play a key role in mitosis. Their inhibition can disrupt cell division and induce cancer cell death.

  • GSK-3β (Glycogen Synthase Kinase 3β) and CK2 (Casein Kinase 2): These kinases are involved in a variety of cellular processes, and their inhibition has been explored for cancer therapy.

The following diagram illustrates a generalized signaling pathway that can be targeted by 2-aminobenzothiazole-based kinase inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Generalized PI3K/Akt/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.

Quantitative Data

Kinase TargetCompound ClassIC₅₀ (nM)Reference
PI3Kα2-Aminobenzothiazole derivative1.03[1]
PI3Kβ2-Aminobenzothiazole derivative350[1]
CDK22-Aminobenzothiazole derivative4290[1]
Aurora B2-Aminobenzothiazole derivative90[2]
CSF1R2-Aminobenzothiazole derivative1.4[1]
EGFR2-Aminobenzothiazole derivative173[1]
VEGFR-22-Aminobenzothiazole derivative150[1]

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using a 2-aminobenzothiazole scaffold. These can be adapted for the use of this compound as a starting material.

Protocol 1: Synthesis of N-Aryl-2-aminobenzothiazole Derivatives via Buchwald-Hartwig Amination

This protocol describes the coupling of a 2-aminobenzothiazole with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow Start Start: This compound + Aryl Halide Reaction Reaction: - Pd Catalyst - Ligand - Base - Solvent - Heat Start->Reaction Workup Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Aryl-4,7-dichloro- 2-aminobenzothiazole Purification->Product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of Urea Derivatives from this compound

This protocol outlines the formation of a urea linkage, a common motif in kinase inhibitors.

Materials:

  • This compound

  • Isocyanate derivative

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a dry reaction vessel under an inert atmosphere.

  • Add the isocyanate derivative (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Urea_Synthesis_Workflow Start Start: This compound + Isocyanate Reaction Reaction: - Anhydrous Solvent - Room Temperature Start->Reaction Isolation Isolation: - Filtration or - Concentration Reaction->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Product Product: N-(4,7-dichlorobenzothiazol-2-yl)urea Derivative Purification->Product

Caption: Workflow for urea derivative synthesis.

Conclusion

While direct and extensive research on kinase inhibitors derived from this compound is not prominent in the current body of scientific literature, the foundational knowledge of 2-aminobenzothiazole chemistry provides a robust framework for its exploration. The general synthetic protocols and the understanding of key kinase targets for the broader 2-aminobenzothiazole class serve as a valuable starting point for researchers. The unique electronic and steric properties conferred by the 4,7-dichloro substitution pattern warrant further investigation to unlock its potential in the development of novel and effective kinase inhibitors. Future studies are encouraged to synthesize and evaluate a library of compounds based on this scaffold to elucidate its structure-activity relationships and identify promising lead candidates for drug development.

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4,7-dichlorobenzothiazole and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Amino-4,7-dichlorobenzothiazole and related analogs to identify and characterize potential drug candidates, with a primary focus on anticancer applications.

The protocols outlined below are based on established HTS methodologies for similar small molecules and can be adapted for the specific compound of interest. They include both initial cell-based phenotypic screens to assess broad cytotoxic effects and more targeted assays to elucidate potential mechanisms of action, such as kinase inhibition.

Data Presentation: Anticancer Activity of Substituted Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different human cancer cell lines, providing a comparative dataset for hit validation and lead optimization studies.

Compound IDStructure/SubstitutionCell LineAssay TypeIC50 (µM)Reference
1 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amineHOP-92 (Non-Small Cell Lung Cancer)NCI-60 Screen0.0718[1]
2 2-aminobenzothiazole-Thiazolidinedione HybridHCT-116 (Colon)Antiproliferative7.44[2]
3 2-aminobenzothiazole-Thiazolidinedione HybridMCF-7 (Breast)Antiproliferative8.27[2]
4 2-aminobenzothiazole-Thiazolidinedione HybridHepG2 (Liver)Antiproliferative9.99[2]
5 Pyridine containing pyrimidine derivativeColo205 (Colon)MTT Assay5.04[3]
6 Pyridine containing pyrimidine derivativeU937 (Lymphoma)MTT Assay13.9[3]
7 Naphthalimide derivativeHT-29 (Colon)Cytotoxicity3.72[4]
8 Naphthalimide derivativeA549 (Lung)Cytotoxicity4.074[4]
9 OMS5 (4-Nitroaniline derivative)A549 (Lung)Anticancer22.13[5]
10 OMS14 (piperazine-4-nitroaniline derivative)MCF-7 (Breast)Anticancer61.03[5]

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Cytotoxicity

This protocol describes a primary HTS assay to identify compounds with cytotoxic or anti-proliferative effects against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and other test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and automated liquid handlers

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete medium to a final concentration of 2.5 x 10^4 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in complete medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plates for an additional 4-18 hours at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Activity Assay (Example: EGFR Kinase Assay)

Given that many benzothiazole derivatives exhibit anticancer activity through kinase inhibition, this protocol provides a general framework for a biochemical high-throughput kinase assay, using the Epidermal Growth Factor Receptor (EGFR) as an example target.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation can be detected using various methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and other test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

  • 384-well white, low-volume plates

  • Automated liquid handlers and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls (vehicle and positive inhibitor) into the 384-well plate using an acoustic liquid handler.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, EGFR kinase, and the peptide substrate.

    • Add the master mix to the wells containing the compounds.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Cascade

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer therapies and a potential target for 2-aminobenzothiazole derivatives.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Compound Library (incl. This compound) Primary_HTS Primary HTS Assay (e.g., Cell Viability) Compound_Library->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition) Orthogonal_Assay->Target_Based_Assay Cellular_Target_Engagement Cellular Target Engagement Target_Based_Assay->Cellular_Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Cellular_Target_Engagement->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

References

Application Notes and Protocols for Docking Studies of 2-Amino-4,7-dichlorobenzothiazole with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-Amino-4,7-dichlorobenzothiazole, a compound of interest for its potential therapeutic activities. Given the broad spectrum of biological effects exhibited by substituted benzothiazole derivatives, this document outlines a framework for investigating the interaction of this compound with potential protein targets implicated in cancer and bacterial infections.

Introduction

2-Aminobenzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the benzothiazole ring plays a crucial role in modulating the biological activity of these compounds. The subject of this application note, this compound, possesses two chlorine atoms which can significantly influence its electronic properties and binding interactions with target proteins.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex.[4] It is an invaluable tool in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and understanding the molecular basis of ligand-receptor interactions. This document provides a detailed protocol for performing docking studies of this compound against selected protein kinases relevant to cancer and a bacterial enzyme crucial for its survival.

Potential Target Proteins

Based on the known biological activities of structurally related 2-aminobenzothiazole derivatives, the following protein classes are proposed as potential targets for this compound:

  • Protein Kinases: Many 2-aminobenzothiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[1][5] Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[1][5]

  • Bacterial Enzymes: The benzothiazole scaffold is also present in compounds with antibacterial activity, targeting essential bacterial enzymes.[3] A potential target in this context is DNA gyrase, an enzyme critical for bacterial DNA replication.

Experimental Protocols

This section provides a detailed step-by-step protocol for conducting molecular docking studies of this compound against selected target proteins.

Protocol 1: Molecular Docking of this compound against Protein Kinases

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D crystal structures of the target proteins.

2. Protein Preparation:

  • Download the 3D crystal structure of the target protein kinase (e.g., EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 1YWN) from the Protein Data Bank.

  • Open the PDB file in AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Add Kollman charges to the protein atoms.

  • Save the prepared protein in the PDBQT format.

3. Ligand Preparation:

  • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).

  • Open the ligand file in AutoDock Tools.

  • Assign Gasteiger charges to the ligand atoms.

  • Detect the root and set the number of rotatable bonds.

  • Save the prepared ligand in the PDBQT format.

4. Grid Box Generation:

  • Define the binding site on the protein by creating a grid box. The grid box should encompass the active site of the kinase, often centered around the position of the co-crystallized inhibitor.

  • Set the grid dimensions to be sufficiently large to allow for translational and rotational freedom of the ligand within the binding site (e.g., 60 x 60 x 60 Å).

5. Docking Simulation:

  • Use AutoDock Vina to perform the docking simulation.

  • Set the prepared protein and ligand PDBQT files as input.

  • Specify the coordinates and dimensions of the grid box.

  • Run the docking simulation. AutoDock Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).

6. Analysis of Results:

  • Visualize the docking results using Discovery Studio Visualizer or PyMOL.

  • Analyze the binding poses of this compound within the active site of the protein kinase.

  • Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Protocol 2: Molecular Docking of this compound against Bacterial DNA Gyrase B

This protocol follows the same general steps as Protocol 1, with the following specific considerations:

  • Target Protein: Download the crystal structure of a bacterial DNA gyrase B subunit (e.g., from E. coli, PDB ID: 1KZN) from the PDB.

  • Grid Box Generation: The grid box should be centered on the ATP-binding site of the DNA gyrase B subunit.

Data Presentation

The quantitative results of the docking studies should be summarized in a clear and structured table to facilitate comparison of the binding affinities of this compound against different target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
EGFR1M17-8.5Met793, Cys773Leu718, Val726, Ala743, Leu844
VEGFR-21YWN-7.9Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
PI3Kγ1E8X-8.2Val882, Tyr867Trp812, Met811, Ile831, Ile963
DNA Gyrase B1KZN-7.5Asn46, Asp73Ile78, Pro79, Ile94, Ala92

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be obtained from the docking simulations.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation 2_Amino_4_7_dichlorobenzothiazole 2-Amino-4,7- dichlorobenzothiazole 2_Amino_4_7_dichlorobenzothiazole->RTK Inhibition 2_Amino_4_7_dichlorobenzothiazole->PI3K Inhibition

Caption: A simplified diagram of common signaling pathways in cancer.

Experimental Workflow Diagram

Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (from PDB) PDB_prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PDB_prep Ligand Prepare Ligand (this compound) Ligand_prep Prepare Ligand (Assign charges, define rotatable bonds) Ligand->Ligand_prep Grid Define Binding Site (Grid Box Generation) PDB_prep->Grid Docking Perform Molecular Docking (AutoDock Vina) Ligand_prep->Docking Grid->Docking Results Analyze Docking Results (Binding Poses and Affinities) Docking->Results Visualization Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualization Conclusion Draw Conclusions (Potential as an inhibitor) Visualization->Conclusion

Caption: The experimental workflow for molecular docking studies.

Conclusion

This document provides a foundational guide for conducting and interpreting molecular docking studies of this compound with potential protein targets. The detailed protocols and data presentation guidelines are intended to assist researchers in the rational design and development of novel therapeutic agents based on the benzothiazole scaffold. The provided diagrams offer a clear visualization of the relevant biological pathways and the computational workflow. It is important to note that the results from in silico docking studies are predictive and should be validated through in vitro and in vivo experimental assays to confirm the biological activity of the compound.

References

Application Notes and Protocols for the Synthesis of Disperse Dyes Utilizing 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of disperse dyes using 2-Amino-4,7-dichlorobenzothiazole as a key diazo component. The protocols outlined below are based on established principles of azo dye chemistry and are intended to serve as a foundational methodology for research and development in the fields of textile chemistry, materials science, and medicinal chemistry.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The extensive conjugation within these molecules is responsible for their vibrant colors, making them indispensable in the textile, printing, and pigment industries. The synthesis of azo dyes is a well-understood two-step process:

  • Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This reaction is typically carried out in the presence of a mineral acid and sodium nitrite at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The position of the coupling reaction is dictated by the activating groups on the coupling component.

The structural diversity offered by the selection of different coupling components allows for the synthesis of a wide spectrum of colors with varied properties, including lightfastness, wash fastness, and solubility. The presence of the dichloro-substituted benzothiazole moiety is expected to impart specific characteristics to the resulting dyes, such as enhanced fastness properties and potentially unique shades.

Synthesis Pathway Overview

The general synthetic route for the preparation of disperse dyes from this compound is depicted below. The process involves the initial diazotization of the amine followed by coupling with a suitable aromatic compound.

Synthesis_Pathway cluster_diazotization Diazotization Step cluster_coupling Coupling Step A This compound B Diazonium Salt of This compound A->B  NaNO2, HCl  0-5 °C D Azo Disperse Dye B->D C Coupling Component (e.g., N,N-dialkylaniline, Naphthol derivative) C->D E Final Disperse Dye Product D->E Purification

Caption: General synthesis pathway for disperse dyes from this compound.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a suspension of this compound in a mixture of concentrated acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

  • The resulting solution containing the diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., N,N-diethylaniline, 2-naphthol)

  • Sodium Hydroxide (NaOH) solution (for phenolic couplers) or a suitable solvent for amine couplers

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen coupling component in an appropriate solvent. For phenolic couplers like 2-naphthol, dissolve them in an aqueous solution of sodium hydroxide. For amine couplers, a suitable organic solvent or an acidic aqueous medium might be used.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo dye should form. The color will depend on the chosen coupling component.

  • Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the solution as needed to facilitate the precipitation of the dye.

Protocol 3: Isolation and Purification of the Disperse Dye

Materials:

  • Crude dye precipitate from Protocol 2

  • Cold Distilled Water

  • Suitable solvent for recrystallization (e.g., ethanol, acetic acid)

Procedure:

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a suitable solvent or a solvent mixture to obtain a product of high purity.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

The overall experimental workflow from starting materials to the final purified disperse dye is illustrated in the following diagram.

Experimental_Workflow A Start: Reagents Preparation B Protocol 1: Diazotization (0-5 °C) A->B C Preparation of Coupling Component Solution A->C D Protocol 2: Azo Coupling (0-5 °C) B->D C->D E Precipitation of Crude Dye D->E F Protocol 3: Isolation (Filtration and Washing) E->F G Purification (Recrystallization) F->G H Drying G->H I Characterization (Spectroscopy, etc.) H->I J End: Purified Disperse Dye I->J

Caption: Step-by-step experimental workflow for the synthesis of disperse dyes.

Data Presentation

While specific quantitative data for disperse dyes derived directly from this compound is not extensively available in the public domain, the following tables illustrate the expected data to be collected and organized. Researchers should populate these tables with their experimental findings.

Table 1: Reaction Conditions and Yields

EntryCoupling ComponentDiazotization Temp. (°C)Coupling Temp. (°C)Reaction Time (h)Yield (%)
1N,N-Diethyl-m-toluidine0-50-52Data to be filled
22-Naphthol0-50-52.5Data to be filled
3N-Ethyl-N-cyanoethylaniline0-50-53Data to be filled

Table 2: Spectroscopic and Physical Properties of Synthesized Dyes

Dye EntryColorMelting Point (°C)λmax (nm) in AcetoneMolar Extinction Coefficient (ε)
1e.g., Reddish-OrangeData to be filledData to be filledData to be filled
2e.g., Deep RedData to be filledData to be filledData to be filled
3e.g., VioletData to be filledData to be filledData to be filled

Table 3: Fastness Properties of Dyes on Polyester Fabric

Dye EntryLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
1Data to be filled (Scale 1-8)Data to be filled (Scale 1-5)Data to be filled (Scale 1-5)
2Data to be filled (Scale 1-8)Data to be filled (Scale 1-5)Data to be filled (Scale 1-5)
3Data to be filled (Scale 1-8)Data to be filled (Scale 1-5)Data to be filled (Scale 1-5)

Characterization

The synthesized disperse dyes should be characterized using standard analytical techniques to confirm their structure and purity. Recommended methods include:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dyes.

  • Elemental Analysis: To determine the elemental composition of the final products.

Logical Relationship of Synthesis and Characterization

The logical flow from the synthesis of the disperse dye to its final characterization and application assessment is crucial for a comprehensive research outcome.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application & Evaluation Diazotization Diazotization of This compound Coupling Azo Coupling with Selected Component Diazotization->Coupling Purification Isolation and Purification Coupling->Purification Structural Structural Elucidation (NMR, MS, FTIR) Purification->Structural Optical Optical Properties (UV-Vis) Purification->Optical Dyeing Dyeing of Polyester Fabric Purification->Dyeing Fastness Fastness Property Testing Dyeing->Fastness

Caption: Logical flow from synthesis to application of the disperse dyes.

These detailed protocols and application notes provide a solid framework for the synthesis and evaluation of novel disperse dyes based on this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific coupling components and target applications.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-4,7-dichlorobenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound using various techniques.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • Rapid Cooling: The solution may have been cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in a cold bath.

    • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step, such as a quick filtration through a silica plug, if the crude material is highly impure.

    • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of the compound, or the compound's solubility in the chosen solvent is too high. Try a different solvent or a co-solvent system. For instance, if the compound is too soluble in a non-polar solvent, a more polar anti-solvent can be slowly added to induce crystallization.[1]

Problem: Low recovery of purified crystals.

  • Possible Causes & Solutions:

    • Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Premature Crystallization: Crystals forming during a hot filtration step can lead to product loss. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.

    • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.[2]

Problem: The purified product is discolored (e.g., yellow or brown).

  • Possible Causes & Solutions:

    • Presence of Colored Impurities: Minor, highly colored impurities may be present. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

    • Product Degradation: The compound may be sensitive to heat. Avoid prolonged heating during the dissolution step.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal. A common mobile phase for 2-aminobenzothiazole derivatives is a mixture of hexanes and ethyl acetate.[4] Experiment with different solvent ratios to improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

    • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the sample load should be 1-5% of the stationary phase weight.

    • Compound Tailing: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.

Problem: The compound does not move from the origin on the TLC plate.

  • Possible Causes & Solutions:

    • Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound up the stationary phase. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Strong Adsorption to Silica: The basic amine group may be strongly interacting with the acidic silica gel. The addition of a small amount of triethylamine to the eluent can help to reduce this interaction and improve mobility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2,5-dichloroaniline), side-reaction products (such as over-brominated or sulfonated species), and residual solvents from the synthesis.[5]

Q2: What are suitable recrystallization solvents for this compound?

A2: While specific data for this compound is limited, ethanol and methanol are commonly used for the recrystallization of other 2-aminobenzothiazole derivatives and are good starting points.[3][4][6] A mixture of solvents, such as ethanol/water, may also be effective.[6] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: How can I improve the yield of my purification?

A3: To improve yields, minimize the amount of solvent used for recrystallization, ensure slow and complete crystallization by gradually cooling the solution, and avoid product loss during transfers and filtrations. For column chromatography, careful selection of the eluent system and proper column packing are crucial to achieve good separation and minimize the collection of mixed fractions.[2]

Q4: My purified compound's melting point is lower than the literature value. What does this indicate?

A4: A lower and broader melting point range typically indicates the presence of impurities. Further purification steps, such as a second recrystallization or column chromatography, may be necessary to achieve higher purity.

Data Presentation

Table 1: Recrystallization Solvents for 2-Aminobenzothiazole Analogs
Compound ClassRecrystallization Solvent/SystemObserved Outcome
2-Aminobenzothiazole DerivativesEthanolWhite crystals
2-Aminobenzothiazole DerivativesMethanolColorless crystals[4]
Chloro-substituted 2-AminobenzothiazolesEthanol/WaterPure crystals[6]

Note: This data is based on closely related 2-aminobenzothiazole derivatives and serves as a starting point for optimization.

Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs
Stationary PhaseMobile Phase (Eluent)Compound Class
Silica GelHexanes/Ethyl Acetate (gradient)2-Aminobenzothiazole derivatives[4]
Silica GelChloroformSubstituted 2-aminobenzothiazole

Note: The optimal eluent ratio will depend on the specific impurity profile of the crude material and should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol) to find a suitable one where the compound is sparingly soluble at room temperature but dissolves when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane-rich mixture with ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is used.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration (Optional) Decolorize->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool ColdBath Cool in Ice Bath Cool->ColdBath Filter Vacuum Filtration ColdBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree Start Purification Issue Oiling Compound Oils Out Start->Oiling LowYield Low Yield Start->LowYield Discolored Discolored Product Start->Discolored PoorSep Poor Separation (Chromatography) Start->PoorSep CauseO1 Rapid Cooling Oiling->CauseO1 CauseO2 High Impurity Oiling->CauseO2 CauseLY1 Excess Solvent LowYield->CauseLY1 CauseLY2 Incomplete Precipitation LowYield->CauseLY2 CauseD1 Colored Impurities Discolored->CauseD1 CausePS1 Wrong Eluent PoorSep->CausePS1 CausePS2 Tailing PoorSep->CausePS2 SolO1 Cool Slowly CauseO1->SolO1 SolO2 Pre-purify CauseO2->SolO2 SolLY1 Use Minimal Solvent CauseLY1->SolLY1 SolLY2 Cool Thoroughly CauseLY2->SolLY2 SolD1 Use Activated Charcoal CauseD1->SolD1 SolPS1 Optimize Solvent System CausePS1->SolPS1 SolPS2 Add Triethylamine CausePS2->SolPS2

Caption: Troubleshooting decision tree for common purification issues.

References

Optimizing reaction conditions for 2-Amino-4,7-dichlorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-4,7-dichlorobenzothiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete cyclization of the thiourea precursor.[1] 2. Sub-optimal reaction temperature. 3. Impure starting materials.[1] 4. Incorrect stoichiometry of reagents.1. Extend the reaction time or slightly increase the temperature towards the end of the reaction. 2. Carefully monitor and maintain the reaction temperature within the optimal range (e.g., 45-70°C, depending on the specific protocol).[2][3] 3. Ensure the purity of the starting 2,5-dichlorophenylthiourea. 4. Accurately measure and add all reagents as per the protocol.
Formation of Impurities 1. Over-bromination leading to tri-chloro substituted byproducts.[1] 2. Formation of sulfonated byproducts due to high reaction temperatures in sulfuric acid.[1] 3. Presence of unreacted starting materials.[4] 4. Formation of regioisomers.[4]1. Ensure slow and controlled addition of the brominating agent.[1] 2. Maintain strict temperature control throughout the reaction.[4] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water.[1]
Reaction Stalls 1. Insufficient catalyst or reagent activity. 2. Poor mixing of the reaction mixture.[4]1. Use fresh and high-purity reagents and catalysts. 2. Ensure efficient stirring throughout the reaction.
Difficult Product Isolation 1. Fine particle size of the precipitated product.[4] 2. Formation of an oily or tarry product.1. Control the rate of cooling or addition of anti-solvent to encourage the growth of larger crystals.[4] 2. Try to triturate the oily product with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is the oxidative cyclization of N-(2,5-dichlorophenyl)thiourea.[1] This typically involves treating the thiourea precursor with a source of bromine in a strong acid medium like sulfuric acid.[1]

Q2: What are the critical safety precautions to take during this synthesis?

A2: It is crucial to work in a well-ventilated fume hood, especially when handling bromine and concentrated sulfuric acid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate and hexane is a good starting point.

Q4: What are the expected spectroscopic characteristics of this compound?

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of analogous chloro-substituted 2-aminobenzothiazoles and should be optimized for specific laboratory conditions.[2][3]

Materials:

  • N-(2,5-dichlorophenyl)thiourea

  • Concentrated Sulfuric Acid (98%)

  • 48% aqueous Hydrobromic Acid (HBr) or Bromine (Br₂)

  • Methanol or Water

  • Acetone

  • Aqueous Ammonia

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(2,5-dichlorophenyl)thiourea in concentrated sulfuric acid at room temperature.

  • Cool the mixture to the desired starting temperature (e.g., 45°C).

  • Slowly add a catalytic amount of 48% aqueous HBr or a solution of bromine in a suitable solvent over a period of time, ensuring the temperature is maintained within a narrow range (e.g., 45-50°C).[2][3]

  • After the addition is complete, continue stirring at this temperature for a set period (e.g., 1.5 hours).[3]

  • Gradually raise the temperature to a higher setpoint (e.g., 65-70°C) and maintain for several hours (e.g., 6 hours) to drive the reaction to completion.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water or add cold methanol to precipitate the product as its sulfate or hydrobromide salt.[2][3]

  • Filter the precipitate and wash it with acetone.[2][3]

  • To obtain the free base, resuspend the salt in water and neutralize with aqueous ammonia.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Optimization of Reaction Conditions

The following table summarizes reaction parameters that can be optimized for the synthesis of this compound, based on protocols for similar compounds.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome Reference
Starting Material N-(2,5-dichlorophenyl)thiourea2,5-dichloroaniline + KSCN + Br₂2-amino-5-chlorothiophenol + Cyanogen bromideDirect cyclization vs. in-situ formation of thiourea.[1][5]
Cyclizing Agent HBr (48% aq.)BromineSulfuryl chlorideAffects reaction rate and handling requirements.[2][6]
Solvent Sulfuric Acid (98%)Acetic AcidChlorobenzeneInfluences reaction temperature and solubility.[2][6][7]
Temperature 45-50°C then 65-70°CRoom Temperature100°CImpacts reaction rate and impurity profile.[2][3][6]
Reaction Time 7.5 hours3 hours2 hoursDetermines the extent of conversion.[3][6]

Visualizing the Process

Experimental Workflow

experimental_workflow start Start dissolve Dissolve N-(2,5-dichlorophenyl)thiourea in Concentrated H₂SO₄ start->dissolve cool Cool to 45°C dissolve->cool add_br Slowly Add Brominating Agent cool->add_br react1 React at 45-50°C (1.5 hours) add_br->react1 heat Heat to 65-70°C react1->heat react2 React at 65-70°C (6 hours) heat->react2 precipitate Precipitate Product (add ice water/methanol) react2->precipitate filter_wash Filter and Wash with Acetone precipitate->filter_wash neutralize Neutralize with Aqueous Ammonia filter_wash->neutralize isolate Isolate and Dry Final Product neutralize->isolate end End isolate->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic issue Issue Encountered low_yield Low Yield issue->low_yield impurities Impurities Present issue->impurities stalled_reaction Reaction Stalled issue->stalled_reaction cause_yield1 Incomplete Cyclization low_yield->cause_yield1 cause_yield2 Sub-optimal Temperature low_yield->cause_yield2 cause_impurity1 Over-bromination impurities->cause_impurity1 cause_impurity2 High Temperature impurities->cause_impurity2 cause_stalled1 Poor Reagent Quality stalled_reaction->cause_stalled1 solution_yield1 Extend Reaction Time/Increase Temp cause_yield1->solution_yield1 solution_yield2 Optimize Temperature Control cause_yield2->solution_yield2 solution_impurity1 Slow Reagent Addition cause_impurity1->solution_impurity1 solution_impurity2 Strict Temperature Control cause_impurity2->solution_impurity2 solution_stalled1 Use Fresh Reagents cause_stalled1->solution_stalled1

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,7-dichlorobenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Depending on the specific protocol, extending the reaction time or slightly increasing the temperature may be beneficial.

  • Suboptimal Temperature Control: The reaction temperature is critical.

    • Solution: Maintain a low temperature (typically below 0°C) during the addition of bromine or other oxidizing agents to prevent the formation of side products. At higher temperatures, the formation of a yellow thiocyanogen polymer can occur, which contaminates the product and reduces the yield.[1]

  • Impure Starting Materials: The purity of the starting 2,5-dichloroaniline and other reagents is crucial.

    • Solution: Ensure the 2,5-dichloroaniline is pure and dry. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization.

    • Solution: Carefully optimize your work-up procedure. Ensure complete precipitation of the product. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Q2: I am observing a significant amount of an insoluble, yellow-orange precipitate in my reaction mixture. What is it and how can I avoid it?

A2: The formation of an insoluble, colored precipitate is a common issue.

  • Likely Cause: This is often a thiocyanogen polymer, which can form at elevated temperatures during the addition of the oxidizing agent.[1]

  • Prevention:

    • Strict Temperature Control: Add the bromine or other oxidizing agent solution slowly and dropwise while maintaining the reaction temperature below 0°C using an ice-salt bath.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized high concentrations of reagents.

Q3: My final product is difficult to purify and appears to be a mixture of isomers. How can I address this?

A3: Isomer formation can be a challenge in the synthesis of substituted benzothiazoles.

  • Potential Cause: While the Hugerschoff synthesis with 2,5-dichloroaniline is expected to yield the 4,7-dichloro isomer, side reactions leading to other isomers are possible, although less common when the para-position is blocked. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid.[2] However, this method is not generally applicable as thiocyanation in the para position of anilines is often the predominant reaction when 4-unsubstituted anilines are employed.[2]

  • Troubleshooting and Purification:

    • Reaction Conditions: Re-evaluate your reaction conditions. Ensure that the cyclization is occurring as expected.

    • Purification: Column chromatography is often the most effective method for separating isomers. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined using TLC. Recrystallization from a carefully chosen solvent system may also help to enrich the desired isomer.

Q4: What are the key safety precautions I should take during this synthesis?

A4: This synthesis involves several hazardous materials. Adherence to safety protocols is paramount.

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to other solutions, as the reaction can be exothermic.

  • Solvents: Use flammable solvents like ethanol and acetone in a well-ventilated area, away from ignition sources.

  • 2,5-Dichloroaniline: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Hugerschoff reaction and may require optimization.

Materials:

  • 2,5-Dichloroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Concentrated Ammonia solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dichloroaniline and potassium thiocyanate in glacial acetic acid.

  • Cooling: Cool the mixture in an ice-salt bath to below 0°C.

  • Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 0°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for a few hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into a large volume of cold water. An orange precipitate may form. Heat the slurry to approximately 85°C and filter while hot.

  • Precipitation: Cool the filtrate and neutralize it with a concentrated ammonia solution to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture to yield the purified product.

Characterization Data for this compound:

PropertyValue
Melting Point228-230 °C[2]
¹H NMR (DMSO-d₆)
δ 7.08(d, J = 8.5 Hz, 1H)[2]
δ 7.32(d, J = 8.5 Hz, 1H)[2]
δ 8.12(broad s, 2H)[2]
¹³C NMR (DMSO-d₆)
δ 120.6, 121.6, 127.9, 129.4

Reaction Pathway and Potential Side Reactions

The synthesis of this compound from 2,5-dichloroaniline is a classic example of the Hugerschoff reaction. The following diagram illustrates the main reaction pathway and potential side reactions.

Synthesis_Pathway A 2,5-Dichloroaniline C N-(2,5-dichlorophenyl)thiourea (Intermediate) A->C + H Unreacted Starting Material A->H B Thiocyanate (KSCN or NH4SCN) B->C B->H E This compound (Desired Product) C->E Oxidative Cyclization G Over-brominated Products (Side Product) C->G Excess Oxidant D Oxidizing Agent (e.g., Br2 in Acetic Acid) D->E F Thiocyanogen Polymer (Side Product) D->F High Temperature

Caption: Main reaction and side reactions in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4,7-dichlorobenzothiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion.1a. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 1b. Increase temperature: Gradually increase the reaction temperature, but be cautious as this may also lead to side product formation.[1] 1c. Check reagent quality: Ensure the purity of starting materials, especially the 2,5-dichloroaniline.
2. Incorrect stoichiometry: The molar ratios of the reactants may be incorrect.2a. Verify reagent amounts: Carefully re-calculate and measure the molar equivalents of 2,5-dichloroaniline, potassium thiocyanate, and bromine.
3. Inefficient bromination: The bromination step, crucial for cyclization, may be inefficient.3a. Control bromine addition: Add the bromine solution dropwise at a low temperature (e.g., 0-10 °C) to prevent unwanted side reactions.[2] 3b. Use a suitable solvent: Acetic acid is a commonly used solvent for this reaction.[2][3]
Formation of Impurities/Side Products 1. Para-thiocyanation of aniline: This is a common side reaction when using anilines with an unsubstituted para-position.[3] While 2,5-dichloroaniline has a substituted para-position, other regioisomeric impurities are possible.1a. Optimize reaction conditions: Careful control of temperature and the rate of bromine addition can minimize the formation of side products.
2. Over-bromination: Excess bromine can lead to the formation of poly-brominated byproducts.2a. Use precise stoichiometry: Ensure the correct molar ratio of bromine is used.
3. Sulfonation of the benzene ring: This can occur if using high temperatures with sulfuric acid in alternative synthesis routes.[1]3a. Moderate reaction temperature: Avoid excessive heating when using strong acids.
Difficult Product Isolation and Purification 1. Product is an oil or difficult to crystallize: This can be due to the presence of impurities.1a. Recrystallization: Attempt recrystallization from a suitable solvent such as ethanol.[3] 1b. Column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.
2. Poor filtration characteristics: The product may have a very small particle size.2a. Controlled precipitation: Cool the reaction mixture slowly to encourage the formation of larger crystals. 2b. Use a filter aid: Employ a filter aid like celite to improve filtration speed.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis of this compound is around 61%.[3] However, yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

Q2: What is the most common synthetic route for this compound?

A2: The classical and most commonly employed method is the reaction of the corresponding aniline (2,5-dichloroaniline) with potassium thiocyanate in the presence of bromine in a suitable solvent like acetic acid.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting material (2,5-dichloroaniline) and the formation of the product.

Q4: What are the key safety precautions to take during this synthesis?

A4: Bromine is a hazardous and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can also be exothermic, so it's important to control the temperature, especially during the addition of bromine.

Q5: Are there alternative, more modern methods for this synthesis?

A5: Yes, modern approaches include transition metal-catalyzed reactions, such as those using palladium or copper catalysts, for the intramolecular C-S bond formation.[4][5] These methods can sometimes offer higher yields and milder reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromine-mediated Cyclization

This protocol is adapted from the classical synthesis of 2-aminobenzothiazoles.[2][3]

Materials:

  • 2,5-dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloroaniline (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine (1.1-1.5 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Data Presentation

Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
2,5-dichloroanilineKSCN, Br₂Acetic AcidRTOvernight61[3]

Note: This table provides a summary of a reported yield. Yields are highly dependent on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 2,5-dichloroaniline and KSCN in Acetic Acid start->reagents cool Cool to 0-10 °C reagents->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react monitor Monitor by TLC react->monitor quench Pour into Ice Water monitor->quench neutralize Neutralize with Base quench->neutralize filter Filter Precipitate neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn is caused by side_reactions Side Reactions low_yield->side_reactions is caused by loss_workup Loss During Work-up low_yield->loss_workup is caused by optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond can be solved by control_reagents Control Reagent Addition & Stoichiometry side_reactions->control_reagents can be solved by improve_purification Improve Purification Technique loss_workup->improve_purification can be solved by improved_yield Improved Yield optimize_cond->improved_yield leads to control_reagents->improved_yield leads to improve_purification->improved_yield leads to

References

Stability issues of 2-Amino-4,7-dichlorobenzothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4,7-dichlorobenzothiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or Crystallization of the Compound - The solution is supersaturated. - The temperature of the solution has decreased. - The solvent is not optimal for the desired concentration.- Gently warm the solution to redissolve the precipitate. - If precipitation persists, consider diluting the solution or using a different solvent. - Ensure the storage temperature is appropriate for the solvent and concentration.
Discoloration of the Solution (e.g., turning yellow or brown) - Degradation of the compound due to light exposure, oxidation, or pH instability.- Prepare fresh solutions and store them protected from light in amber vials or wrapped in aluminum foil. - Consider purging the solvent and the solution headspace with an inert gas (e.g., nitrogen or argon) to prevent oxidation. - Evaluate the pH of the solution and buffer it if necessary to a neutral or slightly acidic pH.
Loss of Potency or Inconsistent Experimental Results - Chemical degradation of the compound over time. - Interaction with other components in the experimental medium.- Prepare fresh stock solutions more frequently. - Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols). - Investigate potential incompatibilities with other reagents in your assay.
Appearance of New Peaks in Analytical Assays (e.g., HPLC, LC-MS) - Formation of degradation products.- Characterize the new peaks to identify potential degradation products. - Adjust storage and handling conditions to minimize degradation (e.g., lower temperature, protection from light, inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of this compound?

A1: While specific stability data for this compound is not extensively published, general best practices for similar aromatic amines suggest storing stock solutions at low temperatures (-20°C or -80°C) and protected from light. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination. For oxygen-sensitive applications, storing under an inert atmosphere is recommended.

Q2: In which solvents is this compound most stable?

A2: The stability of this compound can be solvent-dependent. Generally, aprotic solvents like DMSO or DMF are used for initial stock solutions. However, for aqueous buffers used in biological assays, it is crucial to determine the compound's stability at the working concentration and pH. It is advisable to minimize the time the compound spends in aqueous solutions before use.

Q3: How does pH affect the stability of this compound?

A3: As an amine-containing compound, this compound's stability can be pH-sensitive. Both highly acidic and highly basic conditions may lead to hydrolysis or other degradation pathways. It is recommended to maintain solutions at a neutral or slightly acidic pH, if compatible with the experimental setup.

Q4: Is this compound sensitive to light?

A4: Many aromatic compounds, including benzothiazole derivatives, are light-sensitive. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, ethanol, relevant aqueous buffers)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber glass vials with screw caps
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • pH meter
  • Incubators or water baths set to desired temperatures
  • Light source (for photostability testing)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

3. Experimental Setup for Stability Study:

  • Prepare aliquots of the stock solution diluted to the desired concentration in different solvents and/or buffers.
  • Divide the aliquots into different groups to test various conditions:
  • Temperature: Store at different temperatures (e.g., -20°C, 4°C, room temperature, 37°C).
  • Light Exposure: Store one set of samples in the dark and another exposed to a controlled light source.
  • pH: For aqueous solutions, prepare buffers at different pH values (e.g., pH 5, pH 7, pH 9).

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw a sample from each condition.
  • Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.
  • Monitor for the appearance of new peaks in the chromatograms, which may indicate degradation products.

Visualizations

A This compound in Solution B Precipitation? A->B C Discoloration? B->C No E Warm solution Dilute solution Change solvent B->E Yes D Loss of Potency? C->D No F Protect from light Use inert gas Buffer pH C->F Yes G Prepare fresh solution Perform stability study D->G Yes H Stable Solution D->H No E->A F->A G->A

Caption: Troubleshooting workflow for stability issues of this compound.

cluster_prep Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (e.g., in DMSO) B Aliquot and Dilute into Test Buffers/Solvents A->B C Temperature Study (-20°C, 4°C, RT, 37°C) B->C D Light Study (Dark vs. Light) B->D E pH Study (pH 5, 7, 9) B->E F Sample at Time Points (0, 2, 4, 8, 24h...) C->F D->F E->F G Analyze by HPLC/LC-MS F->G H Determine Degradation Rate Identify Degradants G->H

Caption: Experimental workflow for assessing the stability of this compound.

A This compound B Oxidation A->B O2 C Hydrolysis A->C H2O, pH D Photodegradation A->D Light E Oxidized Products B->E F Hydrolyzed Products C->F G Photodegradation Products D->G

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Synthesis of 2-Amino-4,7-dichlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,7-dichlorobenzothiazole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor quality of starting materials: 2,5-dichloroaniline may be impure or degraded. Thiocyanate source (e.g., KSCN, NH4SCN) may be hygroscopic.Use freshly purified 2,5-dichloroaniline. Ensure the thiocyanate salt is dry by storing it in a desiccator.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature.
Suboptimal reaction conditions: Incorrect solvent, catalyst, or pH.Screen different solvents (e.g., acetic acid, DMF). Ensure the appropriate catalyst (e.g., bromine, copper salt) is used in the correct stoichiometric ratio. For reactions involving cyclization, maintaining an acidic environment is often crucial.[1]
Formation of Multiple Side Products Over-reaction or side reactions: Excessive temperature or prolonged reaction time can lead to the formation of undesired byproducts. The presence of impurities in starting materials can also lead to side reactions.Carefully control the reaction temperature and monitor the reaction progress to avoid over-running it. Use high-purity starting materials.[2]
Incorrect work-up procedure: Improper pH adjustment during work-up can lead to the precipitation of impurities along with the product.Optimize the work-up procedure, including the pH for precipitation and the choice of extraction solvents.
Difficulty in Product Purification Co-precipitation of impurities: The crude product may precipitate with unreacted starting materials or side products.Utilize column chromatography for purification. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.
Product insolubility: The product may be poorly soluble in common recrystallization solvents.Screen a variety of solvents or solvent mixtures for recrystallization. If the product is highly insoluble, washing the crude solid with different solvents to remove impurities can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the oxidative cyclization of N-(2,5-dichlorophenyl)thiourea. This precursor is typically synthesized from 2,5-dichloroaniline and a thiocyanate salt. The subsequent cyclization is often achieved using an oxidizing agent like bromine in a suitable solvent such as acetic acid.[1]

Q2: My reaction to form the thiourea precursor is not working. What could be the issue?

A2: The formation of N-arylthioureas can be sensitive to reaction conditions. Ensure that your 2,5-dichloroaniline is pure and the reaction is conducted under appropriate temperature control. The choice of solvent and the order of reagent addition can also be critical. Some protocols recommend the in-situ formation of thiocyanic acid from a salt before the addition of the aniline.

Q3: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I avoid it?

A3: The formation of tarry byproducts is often due to polymerization or degradation of reactants or intermediates, which can be caused by excessive heat or prolonged reaction times. To minimize this, maintain strict temperature control and monitor the reaction closely to stop it once the product is formed. Using a protective inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: For this compound, you can expect the following characteristic NMR signals:

  • ¹H NMR (DMSO-d6): δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 ppm (broad s, 2H, -NH₂).[3]

  • ¹³C NMR (DMSO-d6): δ 120.6, 121.6, 127.9, 129.4, 145.0, 150.0, 168.0 ppm (approximate values).[3]

Q5: Can I use a different starting material instead of 2,5-dichloroaniline?

A5: Yes, the synthesis can be adapted for other substituted anilines to produce a variety of 2-aminobenzothiazole derivatives. However, the reaction conditions, particularly the temperature and reaction time, may need to be re-optimized for each new substrate. The electronic nature of the substituents on the aniline ring can significantly affect the reactivity.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Aminobenzothiazole Derivatives
MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Solid-Phase Synthesis Resin-bound isothiocyanate, 2,5-dichloroaniline-N,N-dimethylformamideRoom Temp -> 150 (microwave)61[3]
Ullmann-type Reaction 2-iodoanilines, sodium dithiocarbamatesCu(OAc)₂DMF120up to 97[4]
Oxidative Cyclization N-arylthioureasRuCl₃1,2-dichloroethane80up to 91[4]
Tandem Reaction 2-iodoaniline, isothiocyanateFeCl₃Water100up to 95[5]
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
OMS5 2-(4-nitroanilino)acetamido-benzothiazoleMCF-7 (Breast)22.13[6]
OMS14 2-(4-(4-nitrophenyl)piperazin-1-yl)acetamido-benzothiazoleA549 (Lung)61.03[6]
Compound 6b 2-((4-chlorophenyl)amino)-N'-(4-methoxybenzylidene)benzothiazole-6-carbohydrazideMCF-7 (Breast)5.15[7]
Compound 4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazideC6 (Glioblastoma)30[8]
Compound 4e 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideA549 (Lung)30[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound[3]

This protocol describes a traceless solid-supported synthesis.

  • Preparation of Resin-Bound Isothiocyanate: Start with a carboxy-polystyrene resin. Convert the carboxylic acid groups to acyl chlorides using thionyl chloride. React the acyl chloride resin with potassium thiocyanate to obtain the resin-bound isothiocyanate.

  • Thiourea Formation: Swell the resin in N,N-dimethylformamide (DMF) and add a solution of 2,5-dichloroaniline. Stir the mixture at room temperature overnight.

  • Cyclization: After washing the resin, treat it with a cyclizing agent. For example, bromine in acetic acid can be used.

  • Cleavage: Cleave the this compound from the resin using a suitable cleavage cocktail, such as hydrazine monohydrate in ethanol, often with microwave heating to expedite the reaction.

  • Purification: The crude product is obtained after filtering the resin and evaporating the solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Solution-Phase Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization

This is a general procedure that can be adapted for the synthesis of this compound.

  • Thiourea Formation: In a round-bottom flask, dissolve 2,5-dichloroaniline in a suitable solvent like chlorobenzene. Add a stoichiometric amount of a thiocyanate salt (e.g., sodium thiocyanate) and an acid (e.g., sulfuric acid). Heat the mixture (e.g., at 100 °C) for several hours to form the N-(2,5-dichlorophenyl)thiourea intermediate.[9]

  • Oxidative Cyclization: Cool the reaction mixture and add an oxidizing agent, such as sulfuryl chloride or bromine, dropwise while maintaining the temperature below 50 °C. After the addition, continue stirring for a few hours.[9]

  • Work-up: Remove the solvent by filtration or distillation. Dissolve the solid residue in hot water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: Filter the crude product, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A 2,5-Dichloroaniline C Thiourea Formation (e.g., in Acetic Acid) A->C B Potassium Thiocyanate B->C D N-(2,5-dichlorophenyl)thiourea (Intermediate) C->D Intermediate Formation E Oxidative Cyclization (e.g., with Bromine) D->E F Crude this compound E->F Product Formation G Recrystallization (e.g., from Ethanol/Water) F->G H Column Chromatography (Silica gel) F->H I Pure this compound G->I H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

PI3K/Akt Signaling Pathway and Inhibition by Benzothiazole Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition by 2-aminobenzothiazole derivatives.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of Halogenated 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated 2-aminobenzothiazole analogs, focusing on their potential as anticancer and antimicrobial agents. While the specific focus of this guide was intended to be 2-Amino-4,7-dichlorobenzothiazole analogs, a comprehensive review of publicly available scientific literature did not yield specific quantitative biological data for this precise substitution pattern. Therefore, this guide presents a broader analysis of halogenated 2-aminobenzothiazole derivatives to provide valuable insights for researchers in the field. The presented data highlights the impact of halogen substitutions on the biological activity of the 2-aminobenzothiazole scaffold.

Anticancer Activity of Halogenated 2-Aminobenzothiazole Analogs

Halogenated 2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation, including the epidermal growth factor receptor (EGFR) and the PI3K/Akt/mTOR signaling cascade.[1][2] The tables below summarize the in vitro anticancer activity of selected halogenated analogs.

Table 1: In Vitro Anticancer Activity of Halogenated 2-Aminobenzothiazole Analogs

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Key SAR Insights
1 6-ChloroHCT116 (Colon)6.43 ± 0.72The 6-chloro substitution contributes to potent anticancer activity.[3]
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
2 4-ChloroLepB-UE M. tuberculosis14Introduction of a 4-chloro group can reduce cytotoxicity while retaining some activity.[4]
3 7-Chloro-N-(2,6-dichlorophenyl)HOP-92 (Lung)-Demonstrates promising anticancer activity with multiple halogen substitutions.
4 6-Chloro-N-(4-nitrobenzyl)A431, A549, H1299-Shows significant inhibition of proliferation in various cancer cell lines.

Antimicrobial Activity of Halogenated 2-Aminobenzothiazole Analogs

The 2-aminobenzothiazole scaffold has also been explored for its antimicrobial properties. Halogenation can influence the potency and spectrum of activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Halogenated 2-Aminobenzothiazole Analogs

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Key SAR Insights
5 General Halogenated DerivativesGram-positive & Gram-negative bacteria3.12 - >100Potency is highly dependent on the specific halogen and its position, as well as other substitutions on the molecule.[5]
Fungi1.56 - >100Some halogenated analogs show potent antifungal activity.[5]

Key Signaling Pathways

2-Aminobenzothiazole analogs exert their anticancer effects by modulating key signaling pathways crucial for cancer cell survival and proliferation. Below are simplified diagrams of the EGFR and PI3K/Akt signaling pathways, which are common targets for this class of compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Halogenated 2-Aminobenzothiazole Analog Halogenated 2-Aminobenzothiazole Analog Halogenated 2-Aminobenzothiazole Analog->EGFR Inhibition PI3K PI3K P->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival

Caption: EGFR Signaling Pathway Inhibition.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to Halogenated 2-Aminobenzothiazole Analog Halogenated 2-Aminobenzothiazole Analog Halogenated 2-Aminobenzothiazole Analog->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of halogenated 2-aminobenzothiazole analogs, based on methodologies reported in the literature.

General Synthesis of Halogenated 2-Aminobenzothiazoles

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Halogenated Aniline Halogenated Aniline Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Halogenated Aniline->Solvent (e.g., Acetic Acid) Thiocyanate Salt Thiocyanate Salt Thiocyanate Salt->Solvent (e.g., Acetic Acid) Halogen Halogen Stirring at controlled temperature) Stirring at controlled temperature) Halogen->Stirring at controlled temperature) Solvent (e.g., Acetic Acid)->Stirring at controlled temperature) Stirring at controlled temperature Stirring at controlled temperature Quenching Quenching Extraction Extraction Quenching->Extraction Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Extraction->Purification (e.g., Recrystallization, Chromatography) Product Halogenated 2-Aminobenzothiazole Purification (e.g., Recrystallization, Chromatography)->Product Stirring at controlled temperature)->Quenching

Caption: General Synthetic Workflow.

Materials:

  • Substituted halogenated aniline

  • Potassium or ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted halogenated aniline and thiocyanate salt in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for a specified time.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of halogenated 2-aminobenzothiazole analogs reveals that the position and nature of the halogen substituent significantly influence their anticancer and antimicrobial activities. While specific data for this compound analogs is currently lacking in the scientific literature, the broader class of halogenated derivatives presents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate 4,7-dichloro-substituted analogs to fully elucidate their therapeutic potential and to provide a more complete understanding of the SAR of this important class of heterocyclic compounds. The exploration of various substitutions on the 2-amino group in combination with the 4,7-dichloro pattern could lead to the discovery of potent and selective drug candidates.

References

Validating the Anticancer Activity of 2-Amino-4,7-dichlorobenzothiazole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of the novel anticancer agent, 2-Amino-4,7-dichlorobenzothiazole. Due to the limited availability of specific in vivo experimental data for this compound, this document outlines a prospective validation strategy. It compares the potential efficacy of this compound, based on the known activities of 2-aminobenzothiazole derivatives, with established standard-of-care chemotherapy agents.

The 2-aminobenzothiazole scaffold is a significant heterocyclic structure known for a wide range of pharmacological activities, including potent antitumor effects.[1][2] Derivatives of this compound have been shown to target various proteins and signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Potential Mechanism of Action: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have been reported to exert their anticancer effects by inhibiting several key signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][5] By inhibiting Phosphoinositide 3-kinase (PI3K), these compounds can prevent the downstream activation of Akt and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5][6] Other potential targets include receptor tyrosine kinases like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[3][5]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound This compound (Potential Action) Compound->PI3K Inhibits

Caption: Potential inhibitory action on the PI3K/Akt/mTOR pathway.

Comparative In Vivo Efficacy: A Prospective Analysis

To validate the anticancer activity of this compound, its performance would be compared against standard chemotherapy agents in preclinical mouse models.[7] This section presents a hypothetical comparison with Paclitaxel and Gemcitabine, two widely used chemotherapeutic drugs.[8][9]

Table 1: Hypothetical In Vivo Efficacy in a Human Xenograft Model (e.g., A549 Lung Cancer)
Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Change in Body Weight (%) Median Survival (Days)
Vehicle Control 10 mL/kg, daily (i.p.)0+1.525
This compound 25 mg/kg, daily (i.p.)65-3.040
Paclitaxel 10 mg/kg, twice weekly (i.v.)75-8.538
Gemcitabine 100 mg/kg, twice weekly (i.p.)70-6.236

Data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A standardized and meticulously executed experimental protocol is essential for the successful in vivo evaluation of a novel anticancer agent.[10]

Human Tumor Xenograft Mouse Model Protocol

This protocol describes a typical workflow for assessing the efficacy of an anticancer compound in an immunodeficient mouse model bearing human tumor xenografts.[11]

  • Animal Model:

    • Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID strains) to prevent the rejection of human tumor cells.[7]

    • Acclimate animals for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.[12]

  • Drug Formulation and Administration:

    • Formulate this compound and control drugs in an appropriate vehicle (e.g., 0.5% CMC, 10% DMSO in saline).

    • Administer the compounds via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at the predetermined dose and schedule.[12]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume throughout the study.

    • Monitor animal health daily, including body weight (as an indicator of toxicity), clinical signs, and behavior.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary endpoints can include overall survival and analysis of tumor tissue for biomarkers.

    • At the end of the study, euthanize animals and collect tumors and other tissues for further analysis (e.g., histology, Western blot).

G cluster_0 Setup cluster_1 Study Execution cluster_2 Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment monitoring2 Efficacy & Toxicity Monitoring treatment->monitoring2 endpoint Endpoint Analysis monitoring2->endpoint data Data Interpretation endpoint->data

Caption: Standard workflow for in vivo anticancer efficacy studies.

References

Unveiling the Kinase Cross-Reactivity Profile of Dasatinib, a 2-Aminothiazole-Based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in advancing targeted therapies. This guide provides an in-depth comparison of the cross-reactivity of Dasatinib, a prominent 2-aminothiazole-containing drug, against a panel of kinases. The experimental data, presented in a clear tabular format, is supported by a detailed experimental protocol for assessing kinase inhibition.

Dasatinib is a potent inhibitor of the Src family of kinases and has been approved for the treatment of chronic myeloid leukemia (CML).[1] Its 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[2] However, as with many kinase inhibitors that target the highly conserved ATP-binding site, off-target effects can occur.[3] This guide aims to provide a clear overview of the kinase selectivity profile of Dasatinib, offering valuable insights for researchers developing new kinase inhibitors or utilizing Dasatinib as a research tool.

Comparative Kinase Inhibition Profile of Dasatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a selection of kinases, demonstrating its potency and cross-reactivity profile. A lower IC50 value indicates a more potent inhibition of the kinase.

Kinase TargetIC50 (nM)
Primary Targets (Src Family)
LCK0.5
SRC0.5
FYN0.5
YES0.5
FGR1
BLK1
HCK1
LYN1
Key Off-Targets
BCR-ABL<1
c-KIT5
PDGFRβ5
EphA27
DDR123
BMX115
Aurora A140

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here are compiled from various sources for comparative purposes.[1][4][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the kinase inhibitory profile of a compound like Dasatinib, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common luminescence-based method for determining the IC50 value of a test compound against a panel of kinases.[6]

1. Materials and Reagents:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrates

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., Dasatinib) dissolved in Dimethyl Sulfoxide (DMSO)

  • Known potent inhibitor for the specific kinase (positive control)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control and a positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase enzyme, and its corresponding peptide substrate. The final concentrations of the enzyme and substrate should be optimized for each specific assay.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. To determine the baseline for 100% inhibition, prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. Mix the plate gently on a plate shaker.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ATP consumed. Incubate the plate at room temperature for approximately 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

  • Determine IC50 Value: The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological implications of Dasatinib's cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound Compound Dilution (e.g., Dasatinib) plate Assay Plate Preparation compound->plate initiation Initiate Reaction plate->initiation kinase_mix Kinase Reaction Mixture kinase_mix->initiation incubation Incubation (e.g., 30°C, 60 min) initiation->incubation detection Add ATP Detection Reagent incubation->detection readout Luminescence Readout detection->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Experimental workflow for in vitro kinase inhibition assay.

signaling_pathway cluster_primary Primary Targets (Src Family Kinases) cluster_off_target Key Off-Targets cluster_downstream Downstream Signaling Dasatinib Dasatinib LCK LCK Dasatinib->LCK SRC SRC Dasatinib->SRC FYN FYN Dasatinib->FYN BCR_ABL BCR-ABL Dasatinib->BCR_ABL c_KIT c-KIT Dasatinib->c_KIT PDGFRb PDGFRβ Dasatinib->PDGFRb Proliferation Cell Proliferation & Survival LCK->Proliferation Migration Cell Migration SRC->Migration FYN->Proliferation BCR_ABL->Proliferation c_KIT->Proliferation PDGFRb->Migration

References

Dichlorinated Benzothiazoles: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of dichlorinated benzothiazole derivatives against various biological targets. Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The introduction of dichloro-substituents can significantly modulate the electronic and lipophilic properties of the benzothiazole scaffold, potentially enhancing binding affinity and specificity for target proteins. This guide summarizes available quantitative docking data, details the experimental protocols used in these computational studies, and visualizes a key signaling pathway to provide a comprehensive resource for researchers in drug design and development.

Comparative Docking Performance

The following table summarizes the molecular docking scores of dichlorinated benzothiazole derivatives against various protein targets, compared with other relevant benzothiazole analogs and standard inhibitors. This data is crucial for understanding the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Compound ID/ScaffoldTarget Protein (PDB ID)Docking Score (kcal/mol)Ligand EfficiencyKey Interacting ResiduesReference
5,6-Dichlorobenzo[d]thiazole Derivative EGFR-TK (1M17)Not specified in abstractNot specified in abstractMet793, Gln791, Thr790[1]
Erlotinib (Reference)EGFR-TK (1M17)-10.86Not specified in abstractMet793, Gln791, Thr790[1]
Benzothiazole Derivative 1EGFR-TK (1M17)-1967.63 (Full Fitness Score)Not specified in abstractPhe-832, Glu-738[1]
Benzothiazole-Hydrazone 39EGFRIC₅₀ = 24.58 nMNot specified in abstractNot specified in abstract[1]
Benzothiazole-Hydrazone 40EGFRIC₅₀ = 30.42 nMNot specified in abstractNot specified in abstract[1]
Dichlorinated Benzothiazole Derivative (hypothetical)DNA Gyrase (3G75)-8.5 to -9.5 (estimated)-Asp73, Gly77, Ala92[2]
Monochloro-Benzothiazole DerivativeDNA Gyrase (3G75)-7.8 to -8.8 (estimated)-Asp73, Gly77[2]
Ciprofloxacin (Reference)DNA Gyrase (3G75)-7.1-Asp73, Ser90[2]

Experimental Protocols

The following is a generalized experimental protocol for molecular docking studies of dichlorinated benzothiazole derivatives, synthesized from methodologies reported in the cited literature.[1][2]

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the EGFR kinase domain (PDB ID: 1M17) and DNA gyrase (PDB ID: 3G75) are common targets.[1][2]

  • Preparation of Protein: The retrieved protein structure is prepared using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio.[1] This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges (e.g., Kollman charges).

    • Repair of any missing side chains or atoms.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the dichlorinated benzothiazole derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch. These are then converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment: Partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms. For flexible docking, rotatable bonds are defined to allow for conformational sampling during the simulation.[1]

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket, often guided by the position of a co-crystallized ligand.[1]

  • Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. These programs utilize algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.[1]

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

Visualization of Signaling Pathway and Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer therapies, including those involving benzothiazole derivatives. The following diagram illustrates a simplified EGFR signaling pathway, which, upon activation, leads to cell proliferation, survival, and differentiation. Inhibition of EGFR's tyrosine kinase (TK) domain by small molecules like dichlorinated benzothiazoles can block these downstream effects.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P_EGFR P-EGFR Dimerization->P_EGFR Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits PI3K PI3K P_EGFR->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation Dichlorobenzothiazole Dichlorinated Benzothiazole Dichlorobenzothiazole->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of dichlorinated benzothiazoles.

Comparative Docking Workflow

The logical flow of a comparative docking analysis is crucial for systematically evaluating a series of compounds. The following diagram outlines the typical workflow.

Docking_Workflow Start Start: Define Target & Ligand Library Prep_Protein Protein Preparation (PDB Structure) Start->Prep_Protein Prep_Ligands Ligand Preparation (Dichlorinated Benzothiazoles & Analogs) Start->Prep_Ligands Docking Molecular Docking Simulation Prep_Protein->Docking Prep_Ligands->Docking Analysis Analysis of Docking Results (Scores, Poses, Interactions) Docking->Analysis Comparison Comparative Analysis (SAR) Analysis->Comparison Report Generate Report Comparison->Report End End Report->End

Caption: A typical workflow for a comparative molecular docking analysis.

References

In Vitro Metabolic Profile of 2-Amino-4,7-dichlorobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential in vitro metabolism of 2-Amino-4,7-dichlorobenzothiazole against related 2-aminothiazole derivatives. Due to the limited specific data on this compound, this document outlines a prospective metabolic landscape based on the known biotransformation pathways of analogous compounds and provides detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the metabolic fate of this compound.

Comparative Metabolic Landscape

For instance, studies on various 2-aminothiazole analogs have shown that metabolic transformations often involve the thiazole ring and the amino group. Ring hydroxylation has been observed in the metabolism of some 2-aminothiazoles in liver microsomes.[1] The amino group can also be a site for metabolic reactions.

Table 1: Comparison of Expected Metabolic Profile of this compound with Known 2-Aminothiazole Derivatives

FeatureThis compound (Predicted)Other 2-Aminothiazole Derivatives (Observed)
Primary Metabolic Enzymes Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2E1.[2]CYP3A4, CYP2D6, CYP2E1, CYP1A2, and CYP2C9 have been implicated in the metabolism of various heterocyclic compounds.[2]
Predicted Phase I Reactions Hydroxylation of the benzothiazole ring, N-oxidation of the amino group.Ring hydroxylation and other oxidative reactions are common metabolic pathways for related compounds.
Predicted Phase II Reactions Glucuronidation or sulfation of hydroxylated metabolites.Conjugation reactions are typical for increasing the water solubility and excretion of metabolites.
Metabolic Stability Predicted to have moderate to low stability in human liver microsomes, similar to other benzothiazole derivatives which can be rapidly metabolized.[3]Stability in liver microsomes for 2-aminothiazole analogs has been reported to range from 30 to over 60 minutes.[1]

Proposed Metabolic Pathway of this compound

Based on the metabolism of structurally related compounds, a putative metabolic pathway for this compound is proposed below. The primary routes are expected to be oxidation reactions mediated by CYP450 enzymes, followed by conjugation reactions.

Metabolic Pathway of this compound cluster_phase1 Phase I Reactions This compound This compound Phase I Metabolites Phase I Metabolites This compound->Phase I Metabolites CYP450 (Oxidation) Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites UGTs, SULTs (Conjugation) Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolites->Hydroxylated Metabolites N-Oxide Metabolites N-Oxide Metabolites Phase I Metabolites->N-Oxide Metabolites Excretion Excretion Phase II Metabolites->Excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols for In Vitro Metabolism Studies

To elucidate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies in drug metabolism research.[4][5]

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 1 µM this compound, 0.5 mg/mL human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).

Metabolite Identification

Objective: To identify the major metabolites of this compound formed in human liver microsomes.

Methodology:

  • Incubation: Follow the same incubation procedure as for metabolic stability, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Sample Preparation: Terminate the reaction and process the samples as described above.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Control: Include control incubations without the NADPH-regenerating system to differentiate between enzymatic and non-enzymatic degradation.

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.

Methodology:

  • Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4).[6]

  • Analysis: Quantify the formation of a major metabolite or the depletion of the parent compound using LC-MS/MS.

  • Data Interpretation: A significant reduction in metabolism in the presence of a specific inhibitor or substantial metabolism by a particular recombinant CYP indicates the involvement of that enzyme.

Experimental Workflow Diagram

The following diagram illustrates the workflow for investigating the in vitro metabolism of a novel compound like this compound.

In Vitro Metabolism Experimental Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experiment Execution cluster_analysis 3. Data Analysis & Interpretation Test Compound Preparation Test Compound Preparation Metabolic Stability Assay Metabolic Stability Assay Test Compound Preparation->Metabolic Stability Assay In Vitro System Selection In Vitro System Selection In Vitro System Selection->Metabolic Stability Assay Metabolite Identification Metabolite Identification Metabolic Stability Assay->Metabolite Identification Reaction Phenotyping Reaction Phenotyping Metabolic Stability Assay->Reaction Phenotyping LC-MS/MS Analysis LC-MS/MS Analysis Metabolic Stability Assay->LC-MS/MS Analysis Metabolite Identification->LC-MS/MS Analysis Reaction Phenotyping->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is currently lacking, a comparative analysis with structurally similar 2-aminothiazole derivatives provides valuable insights into its likely metabolic fate. The proposed metabolic pathway involves oxidation by cytochrome P450 enzymes followed by conjugation. The detailed experimental protocols provided in this guide offer a clear framework for researchers to systematically investigate the biotransformation of this compound. Such studies are crucial for understanding its pharmacokinetic properties and potential for drug-drug interactions, which are critical aspects of the drug development process.

References

A Comparative Guide to the Cytotoxicity of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have garnered significant attention for their potential as anticancer agents, targeting a variety of mechanisms to induce cancer cell death.[2][3] This guide provides a comparative analysis of the cytotoxicity of various substituted 2-aminobenzothiazole derivatives, supported by experimental data from peer-reviewed studies.

In Vitro Cytotoxicity Data

The cytotoxic potential of substituted 2-aminobenzothiazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activities of several 2-aminobenzothiazole derivatives from different studies.

CompoundSubstitutionCell LineIC50 (µM)Reference
Series 1
OMS54-Nitroaniline combinationA549 (Lung Cancer)22.13[1][4]
MCF-7 (Breast Cancer)24.31[1]
OMS14Piperazine-4-nitroaniline moietyA549 (Lung Cancer)61.03[1][4]
MCF-7 (Breast Cancer)27.08[1]
Series 2
Compound 7Clathrodin scaffold derivativeA-375 (Melanoma)16[5]
BALB/c 3T3 (Fibroblast)71[5]
Series 3
Compound 13HCT116 (Colon Cancer)6.43 ± 0.72[2]
A549 (Lung Cancer)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Series 4
Compound 202-aminobenzothiazole-TZD seriesHepG2 (Liver Cancer)9.99[2]
HCT-116 (Colon Cancer)7.44[2]
MCF-7 (Breast Cancer)8.27[2]
Series 5
Compound 254-phenoxyquinoline moietyMKN-45 (Gastric Cancer)0.01 ± 0.003[2]
H460 (Lung Cancer)0.06 ± 0.01[2]
HT-29 (Colon Cancer)0.18 ± 0.02[2]
Series 6
Optically active thiourea derivative (IVe)EAC (Mouse Ehrlich Ascites Carcinoma)10-24[6]
MCF-7 (Breast Cancer)15-30[6]
HeLa (Cervical Cancer)33-48[6]
Optically active thiourea derivative (IVf)EAC (Mouse Ehrlich Ascites Carcinoma)10-24[6]
MCF-7 (Breast Cancer)15-30[6]
HeLa (Cervical Cancer)33-48[6]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and the 2-amino group.[1]

  • Substituents on the Benzothiazole Ring: The introduction of electron-withdrawing or electron-donating groups at various positions can modulate the cytotoxic potency. For instance, the rank order of cytotoxicity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2 in one study.[2]

  • Substituents on the 2-Amino Group: Modifications at the 2-amino position with different aromatic or heterocyclic moieties have led to the discovery of highly potent compounds. For example, derivatives bearing a 4-phenoxyquinoline moiety have shown IC50 values in the nanomolar range.[2] The addition of a piperazine ring has also been explored to enhance anticancer activity.[3][4]

  • Hybrid Molecules: Synthesizing hybrid molecules by combining the 2-aminobenzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinones (TZD), has resulted in compounds with potent inhibitory activity against various cancer cell lines.[2]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of substituted 2-aminobenzothiazoles using the MTT assay, a common colorimetric method for assessing cell viability.[6][7]

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours to allow the cells to attach to the bottom of the wells.

2. Compound Treatment:

  • The test compounds (substituted 2-aminobenzothiazoles) are dissolved in a suitable solvent, typically DMSO, and then serially diluted to various concentrations in the cell culture medium.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds.

  • Control wells containing cells treated with vehicle (DMSO) and untreated cells are also included.

  • The plates are incubated for a period of 48 to 72 hours.[7]

3. MTT Assay:

  • After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]

4. Formazan Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control.

  • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted 2-aminobenzothiazoles have been shown to exert their cytotoxic effects through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. Several studies have identified key protein kinases as molecular targets.

  • PI3K/Akt/mTOR Pathway: This is a frequently targeted pathway. Some derivatives have shown inhibitory activity against PI3Kγ and PIK3CD/PIK3R1.[4]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is another common mechanism.[2]

  • Other Kinases: Other kinases implicated in the mechanism of action of 2-aminobenzothiazoles include CDKs (Cyclin-Dependent Kinases), Akt, mTOR, and p42/44 MAPK.[4]

Below is a diagram illustrating a generalized workflow for assessing the cytotoxicity of these compounds.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with 2-Aminobenzothiazole Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance Absorbance Reading solubilization->absorbance data_processing Data Processing & Viability Calculation absorbance->data_processing ic50 IC50 Determination data_processing->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

The following diagram illustrates a simplified signaling pathway often targeted by cytotoxic 2-aminobenzothiazole derivatives.

Signaling_Pathway Targeted Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes inhibitor 2-Aminobenzothiazole Derivatives inhibitor->RTK Inhibit inhibitor->PI3K Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-4,7-dichlorobenzothiazole, a halogenated aromatic amine. Adherence to these procedures is crucial for mitigating potential hazards and ensuring regulatory compliance.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information from SDSs for the closely related compounds 2-Amino-4-chlorobenzothiazole and 2-Aminobenzothiazole, as well as general best practices for the disposal of chlorinated aromatic amines.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this compound is anticipated to be harmful if swallowed and a cause of serious eye irritation.[1] It may also cause skin and respiratory irritation. Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE):

When handling this compound waste, the following personal protective equipment is mandatory:

PPE CategorySpecific Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or in a poorly ventilated area.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Isolate this compound waste from all other chemical waste streams to prevent potentially hazardous reactions.

    • This compound is incompatible with strong oxidizing agents, acids, and acid chlorides. Keep it segregated from these materials.

    • Collect solid waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated and compatible container. For solid waste, consider double-bagging in heavy-duty plastic bags before placement in the final disposal container.[3]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • Ensure the date of waste generation is clearly marked on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be secure, well-ventilated, and away from sources of ignition.

    • Keep the container tightly closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with a complete and accurate description of the waste.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep or scoop up the solid material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Thoroughly clean the affected area with an appropriate solvent and then soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's emergency response team or EHS department immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal_Workflow cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_disposal Storage & Disposal cluster_spill Spill Response Assess_Hazards Assess Hazards (Harmful, Irritant) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Segregate_Waste Segregate Waste (Isolate from Incompatibles) Don_PPE->Segregate_Waste Collect_Solid_Waste Collect Solid Waste (In a Designated Container) Segregate_Waste->Collect_Solid_Waste Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name) Collect_Solid_Waste->Label_Container Store_Securely Store in Satellite Accumulation Area Label_Container->Store_Securely Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store_Securely->Contact_EHS Arrange_Pickup Arrange for Pickup and Final Disposal Contact_EHS->Arrange_Pickup Spill_Occurs Spill Occurs Evacuate_Area Major Spill: Evacuate & Call EHS Spill_Occurs->Evacuate_Area Major Clean_Up Minor Spill: Clean Up with PPE Spill_Occurs->Clean_Up Minor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,7-dichlorobenzothiazole
Reactant of Route 2
2-Amino-4,7-dichlorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.